1-Methoxyisoquinoline-7-carboxylic acid
Description
Significance of Isoquinoline (B145761) Heterocycles in Contemporary Organic and Medicinal Chemistry Research
The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern medicinal and organic chemistry. nih.govresearchgate.net These structures are considered "privileged scaffolds" because they can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Isoquinoline derivatives are integral to numerous natural products, particularly alkaloids, and synthetic molecules, demonstrating therapeutic uses as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. researchgate.netsemanticscholar.orgbeilstein-journals.org Their structural versatility and proven track record in drug discovery ensure that the synthesis and functionalization of isoquinoline frameworks remain an active and compelling area of research. nih.gov
Structural Classification and Occurrence of Substituted Isoquinoline Derivatives in Nature and Synthesis
Isoquinoline alkaloids represent a vast and diverse family of natural products, with approximately 2500 known compounds, primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. wikipedia.orgresearchgate.net These alkaloids are biosynthesized from the aromatic amino acid tyrosine. wikipedia.org They are structurally classified into several subgroups based on their chemical architecture. The most common types include benzylisoquinolines, aporphines, and protoberberines. acs.org Well-known examples include morphine and codeine (analgesics), papaverine (B1678415) (a vasodilator), and berberine (B55584) (which has antimicrobial properties). wikipedia.orgpharmaguideline.com Beyond nature, synthetic isoquinoline derivatives are a major focus in chemical research, providing access to novel molecular frameworks and biological activities not found in natural sources. nih.gov
Strategic Importance of Carboxylic Acid Moieties in Bioactive Molecules and Synthetic Intermediates
The carboxylic acid functional group (-COOH) is of paramount strategic importance in the design of bioactive molecules and serves as a versatile handle in synthetic chemistry. This group is a key component in the pharmacophores of over 450 marketed drugs. researchgate.net Its significance stems from its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion at physiological pH. These characteristics are crucial for strong interactions with biological targets like enzymes and receptors. researchgate.net The presence of a carboxylic acid can enhance a molecule's water solubility and modulate its pharmacokinetic properties. wikipedia.org However, it can also present challenges such as limited membrane permeability and metabolic instability, leading to extensive research into carboxylic acid bioisosteres—functional groups that mimic its properties while overcoming its liabilities. researchgate.net
Rationale for Dedicated Academic Research on 1-Methoxyisoquinoline-7-carboxylic acid within the Broader Isoquinoline Landscape
Dedicated academic research into specifically substituted molecules like this compound is driven by the pursuit of novel chemical entities with unique properties for drug discovery and materials science. The rationale for focusing on this particular compound can be inferred from the distinct contributions of its structural features. The isoquinoline core provides a proven biologically active scaffold. The methoxy (B1213986) group at the 1-position significantly influences the electronic properties of the heterocyclic ring, potentially modulating its reactivity and biological target affinity. The carboxylic acid at the 7-position on the benzene ring offers a key point for derivatization or for direct interaction with biological targets. This specific arrangement of substituents creates a unique three-dimensional structure and electronic distribution, making it a valuable building block for generating libraries of more complex molecules in drug discovery campaigns or a target molecule for biological screening in its own right.
Historical Perspectives on Related Isoquinoline Compounds and Their Synthetic Access Methodologies
The synthesis of the isoquinoline ring system has a rich history dating back to the late 19th century. The first isolation from coal tar was reported in 1885. wikipedia.org Shortly after, several foundational synthetic methods were developed that remain relevant today.
Key historical syntheses include:
The Bischler-Napieralski Reaction (1893): This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the aromatic isoquinoline. wikipedia.orgslideshare.net It is a powerful tool for creating 1-substituted isoquinolines. pharmaguideline.com
The Pomeranz-Fritsch Reaction (1893): Independently discovered in the same year, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org It is particularly useful for preparing unsubstituted isoquinolines or those with substitution patterns that are difficult to achieve with other methods. organicreactions.org
The Pictet-Spengler Reaction (1911): This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This method is especially important in the synthesis of isoquinoline alkaloids. mdpi.com
These classical reactions, along with modern modifications and novel transition-metal-catalyzed approaches, form the toolkit for chemists to access a vast array of functionalized isoquinoline derivatives. acs.org
The table below summarizes these foundational synthetic methodologies.
| Reaction Name | Year Discovered | Key Reactants | Primary Product |
| Bischler-Napieralski Reaction | 1893 | β-phenylethylamide, Dehydrating Acid | 3,4-Dihydroisoquinoline |
| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde (B42025), Aminoacetaldehyde Acetal | Isoquinoline |
| Pictet-Spengler Reaction | 1911 | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-9-6-8(11(13)14)3-2-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
LFGZADOVHWQOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methoxyisoquinoline 7 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Isoquinoline (B145761) Core with Carboxylic Acid Functionality
Retrosynthetic analysis of 1-methoxyisoquinoline-7-carboxylic acid reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the isoquinoline core and the introduction of the substituents at C-1 and C-7.
A primary disconnection strategy involves cleaving the bonds forming the heterocyclic ring. This can be approached by disconnecting the C1-N bond and the C4-C4a bond, a strategy common in Bischler-Napieralski or Pictet-Spengler type syntheses. This leads back to a substituted β-arylethylamine precursor. Alternatively, disconnection of the N-C8a and C4a-C5 bonds is characteristic of the Pomeranz-Fritsch reaction, starting from a substituted benzaldehyde (B42025) and an aminoacetal.
Another key strategic consideration is the timing of the introduction of the methoxy (B1213986) and carboxylic acid groups. The methoxy group at C-1 can be installed early in the synthesis or introduced on a pre-formed isoquinoline or isoquinolinone core. The carboxylic acid at C-7 presents a greater challenge due to the need for regioselective functionalization of the benzene (B151609) ring of the isoquinoline system. This disconnection often leads to a pre-functionalized aromatic precursor or necessitates a late-stage C-H functionalization strategy.
A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the synthesis can be approached by constructing a 7-substituted isoquinoline core, followed by the introduction or modification of the C-1 substituent.
Classical and Modern Synthetic Routes to 1-Substituted Isoquinoline Scaffolds
The construction of the isoquinoline skeleton is a well-established field with a rich history of named reactions, complemented by modern, highly efficient methodologies.
Pomeranz-Fritsch Reaction and Its Modifications for Aromatic Isoquinolines
The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.cn The reaction proceeds by condensation of a benzaldehyde derivative with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.org
Modifications to the original conditions have been developed to improve yields and expand the substrate scope. For instance, the use of Lewis acids like trifluoroacetic anhydride (B1165640) has been shown to be effective. wikipedia.org The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C-1 substituted isoquinolines. thermofisher.cn The Bobbitt modification, involving the in-situ hydrogenation of the intermediate imine followed by acid-catalyzed cyclization, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.cn
For the synthesis of this compound, a Pomeranz-Fritsch approach would necessitate a starting benzaldehyde already bearing the precursor to the carboxylic acid group at the meta position.
Bischler-Napieralski Cyclization and Pictet-Spengler Reactions in Relation to Isoquinoline Synthesis
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the corresponding isoquinoline. This reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgaalto.fiorganicreactions.orgthermofisher.com This reaction is widely used in the synthesis of isoquinoline alkaloids and is known for its often mild reaction conditions, especially with electron-rich aromatic rings. wikipedia.orgaalto.fi
Both methods are fundamental in isoquinoline synthesis. A Bischler-Napieralski approach to the target molecule would start from a β-(3-carboxyphenyl)ethylamine derivative, which would then be acylated and cyclized. Similarly, a Pictet-Spengler synthesis would employ a similar β-arylethylamine and a suitable carbonyl compound.
Multi-component Reactions and Cascade Methodologies for Isoquinoline Ring Formation
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex products. beilstein-journals.orgnih.govnih.gov Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic scaffolds. For instance, Ugi and Passerini reactions can be followed by post-cyclization modifications to yield isoquinoline derivatives. beilstein-journals.orgresearchgate.net
Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also provide elegant routes to the isoquinoline core. These methodologies often lead to the rapid construction of complex molecular architectures from simple starting materials.
Palladium-Catalyzed Annulation and Other Transition-Metal Catalyzed Cyclizations
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of isoquinolines. researchgate.netd-nb.infomdpi.comresearchgate.net These methods often involve C-H activation and annulation strategies, providing access to a wide range of substituted isoquinolines with high regioselectivity. For example, palladium-catalyzed carbonylative cyclization of isoquinolones can lead to complex fused systems. researchgate.net
Directed Functionalization Strategies for Carboxylic Acid Group Introduction at C-7
The introduction of a carboxylic acid group at the C-7 position of the isoquinoline ring requires a regioselective functionalization strategy.
One powerful approach is directed ortho-metalation (DoM) . wikipedia.orgharvard.eduyoutube.com In this strategy, a directing group on the aromatic ring chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For an isoquinoline system, a directing group at C-6 or C-8 could potentially direct metalation to C-7. Subsequent quenching of the resulting aryllithium species with carbon dioxide would furnish the desired carboxylic acid.
Another modern and increasingly important strategy is transition-metal-catalyzed C-H activation/carboxylation . Palladium catalysis has been shown to be effective for the direct carboxylation of C-H bonds with carbon dioxide or other carboxylating agents. researchgate.net While direct C-7 carboxylation of a pre-formed 1-methoxyisoquinoline has not been specifically reported, related palladium-catalyzed C-H functionalizations of isoquinolines are known, suggesting the feasibility of such an approach. nih.gov The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substrate and the directing ability of existing substituents.
Finally, traditional methods involving the functionalization of a pre-existing substituent can be employed. For instance, a 7-bromo-1-methoxyisoquinoline (B3100676) could be subjected to a metal-halogen exchange followed by carboxylation, or a palladium-catalyzed carbonylation reaction.
Directed Ortho-Metalation and Subsequent Carboxylation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org The methodology relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. wikipedia.org In the context of a 1-methoxyisoquinoline scaffold, both the heterocyclic nitrogen atom and the C-1 methoxy group can potentially act as DMGs.
The nitrogen atom in the isoquinoline ring is generally a potent DMG, directing lithiation to the C-8 position. However, the C-1 methoxy group could also influence the regioselectivity. Competition experiments in related aromatic systems have established a hierarchy among different DMGs, with groups like amides and carbamates often being stronger directors than methoxy groups. uwindsor.caharvard.edu The reaction typically employs strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). wikipedia.orgunblog.fr
Once the aryllithium intermediate is formed at the position ortho to the DMG, it can be trapped with an electrophile. For the synthesis of the target carboxylic acid, the lithiated intermediate is quenched with carbon dioxide (CO₂), either gaseous or solid (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt.
Table 1: Key Reagents in Directed Ortho-Metalation for Carboxylation
| Reagent Role | Examples | Purpose |
|---|---|---|
| Directed Metalation Group (DMG) | Heterocyclic Nitrogen, Methoxy (-OCH₃) | Directs the base to deprotonate the adjacent C-H bond. wikipedia.org |
| Organolithium Base | n-BuLi, s-BuLi, LDA | Strong base that performs the deprotonation. uwindsor.ca |
| Chelating Agent | TMEDA | Sequesters the lithium cation, increasing the basicity and controlling regioselectivity. unblog.fr |
| Solvent | THF, Diethyl ether | Aprotic polar solvent to facilitate the reaction at low temperatures. uwindsor.ca |
| Electrophile | Carbon Dioxide (CO₂) | Reacts with the aryllithium intermediate to form a lithium carboxylate. organic-chemistry.org |
| Quenching Agent | H₃O⁺ (e.g., aq. HCl) | Protonates the carboxylate to yield the final carboxylic acid. |
While this approach is powerful, its application to 1-methoxyisoquinoline for C-7 functionalization is not direct, as the primary sites for DoM are typically C-8 (directed by nitrogen) or potentially C-2 (if considering the methoxy group). Achieving C-7 carboxylation would likely require a starting material with a DMG already in place at C-8 or C-6 to direct metalation to the C-7 position.
Carbonylation Reactions via Palladium-Catalyzed C-H Activation or Halide Coupling
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering efficient routes for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
Palladium-Catalyzed C-H Activation: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov In this approach, a palladium catalyst, often in a Pd(II) state, can selectively activate a C-H bond, typically with the help of a directing group. nih.govrsc.org The resulting palladacycle intermediate can then undergo various transformations, including carbonylation. For the synthesis of this compound, this would involve the direct, regioselective activation of the C-7 C-H bond. The reaction would proceed with a palladium catalyst, a suitable ligand, an oxidant to regenerate the active catalyst, and a source of carbon monoxide (CO).
Challenges in this approach include achieving high regioselectivity at the C-7 position over other C-H bonds in the molecule and the often harsh conditions required. The development of ligand-directed C-H functionalization has significantly improved selectivity, where a coordinating group on the substrate guides the metal catalyst to a specific proximal C-H bond. nih.govmdpi.com
Palladium-Catalyzed Halide Coupling: A more established and widely used method is the palladium-catalyzed carbonylation of an aryl halide. rsc.orgrsc.org This reaction involves the coupling of a 7-halo-1-methoxyisoquinoline (where the halogen is typically Br or I) with carbon monoxide in the presence of a nucleophile. When the nucleophile is water or a hydroxide (B78521) source, the product is the carboxylic acid (hydroxycarbonylation). Alternatively, using an alcohol as the nucleophile (alkoxycarbonylation) yields an ester, which can be subsequently hydrolyzed to the desired carboxylic acid. mdpi.com
This process typically involves a Pd(0) catalyst which undergoes oxidative addition into the aryl-halide bond. Subsequent CO insertion into the aryl-palladium bond, followed by nucleophilic attack and reductive elimination, yields the carbonyl product and regenerates the Pd(0) catalyst.
Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation of a 7-Halo-1-methoxyisoquinoline
| Component | Example | Function |
|---|---|---|
| Substrate | 7-Iodo-1-methoxyisoquinoline | Provides the isoquinoline backbone and a reactive site for coupling. |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and subsequent reaction steps. mdpi.com |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and modulates its reactivity. |
| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group for the carboxylic acid. rsc.org |
| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. |
| Nucleophile/Solvent | H₂O, R-OH, or an amine | Traps the acyl-palladium intermediate to form the final product. mdpi.comrsc.org |
This halide coupling approach is generally robust and high-yielding, though it requires the prior synthesis of the halogenated isoquinoline precursor.
Oxidation of Precursor Methyl, Aldehyde, or Nitrile Groups at C-7
A common and reliable synthetic strategy involves the late-stage oxidation of a suitable precursor functional group already installed at the C-7 position of the 1-methoxyisoquinoline core.
Oxidation of a Methyl Group: The oxidation of an aryl methyl group to a carboxylic acid is a fundamental transformation. google.com A 1-methoxy-7-methylisoquinoline can be subjected to strong oxidizing agents to afford the desired product. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this purpose, typically used under basic aqueous conditions with heating. chemspider.com Other reagents include chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic media. Care must be taken to ensure that the reaction conditions are not so harsh as to degrade the isoquinoline ring system.
Oxidation of an Aldehyde Group: The conversion of an aldehyde to a carboxylic acid is a more straightforward oxidation that can be achieved under milder conditions. harvard.edu A 1-methoxyisoquinoline-7-carbaldehyde precursor can be readily oxidized using various reagents. Common methods include the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, or treatment with reagents like silver oxide (Ag₂O) or potassium permanganate. These methods are generally high-yielding and tolerate a wide range of other functional groups.
Hydrolysis of a Nitrile Group: The hydrolysis of a nitrile (cyanide) group offers another robust route to the carboxylic acid. A 1-methoxyisoquinoline-7-carbonitrile can be converted to the carboxylic acid under either acidic or basic conditions, typically with heating. For example, refluxing the nitrile in aqueous sulfuric acid or aqueous sodium hydroxide, followed by acidic workup, will yield the desired product. This method is advantageous as the nitrile group is stable under many reaction conditions and can be introduced via methods such as Sandmeyer reaction from an amino group or nucleophilic substitution of a halide.
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The parent compound, this compound, is an aromatic and thus achiral molecule. However, chiral analogues, specifically 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives where the C-1 carbon becomes a stereocenter, are of significant interest in medicinal chemistry. thieme-connect.comnih.gov The synthesis of these chiral analogues requires stereoselective methods.
Asymmetric Catalysis in Isoquinoline Ring Construction
Asymmetric catalysis provides an efficient means to generate enantiomerically enriched products. One of the most direct methods for accessing chiral tetrahydroisoquinolines is the asymmetric hydrogenation of a corresponding 3,4-dihydroisoquinoline precursor. mdpi.com This reaction involves a transition-metal catalyst (commonly based on iridium, rhodium, or ruthenium) complexed with a chiral ligand. The chiral catalyst environment directs the addition of hydrogen across the C=N double bond, leading to the formation of one enantiomer in excess.
Another powerful strategy is the catalytic asymmetric Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization that is rendered enantioselective by a chiral catalyst, often a chiral Brønsted acid. rsc.orgnih.gov This approach constructs the chiral tetrahydroisoquinoline core in a single, highly convergent step.
Chiral Auxiliary-Mediated Reactions
The use of a chiral auxiliary is a classical yet highly effective strategy for controlling stereochemistry. numberanalytics.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
For synthesizing chiral tetrahydroisoquinoline-1-carboxylic acid analogues, a common method involves the use of a chiral amine, such as (R)- or (S)-phenylglycinol, which can be elaborated into a substrate for a Pomeranz-Fritsch-Bobbitt type cyclization. mdpi.comnih.govnih.gov For instance, a chiral aminoacetal derived from phenylglycinol can be used as the amine component in a Petasis reaction with a boronic acid and glyoxylic acid. mdpi.comresearchgate.net The resulting product, now containing a chiral center directed by the auxiliary, can then undergo an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule. Sulfinamides have also been successfully employed as chiral auxiliaries in the synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for developing environmentally sustainable processes. ijpsjournal.comnih.govchemistryjournals.net
The synthetic routes described can be evaluated based on several green chemistry metrics:
Atom Economy: C-H activation and carboxylation strategies are inherently more atom-economical than multi-step sequences that involve installing and then converting functional groups (e.g., halide coupling or oxidation of a methyl group). Asymmetric catalytic methods are also superior to those using stoichiometric chiral auxiliaries. nih.gov
Use of Safer Solvents and Reagents: Modern synthetic methods increasingly focus on replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. chemistryjournals.netchemistryviews.org For example, rhodium-catalyzed C-H activation/annulation reactions for isoquinolone synthesis have been successfully performed in ethanol at room temperature. chemistryviews.org This contrasts with DoM, which requires cryogenic temperatures and pyrophoric organolithium reagents.
Energy Efficiency: Reactions that can be performed at ambient temperature or with energy-efficient microwave assistance are preferred over those requiring prolonged heating. chemistryjournals.net
Catalysis: Palladium-catalyzed reactions, which use only a small amount of the metal, are superior to stoichiometric methods like DoM. nih.gov The development of reusable, heterogeneous catalysts further enhances the sustainability of these processes. rsc.org
Waste Prevention: The ideal synthesis is one that minimizes byproducts. nih.gov Telescoping reactions into one-pot procedures, where intermediates are not isolated, can significantly reduce waste from workups and purifications. researchgate.net
Comparing the discussed methodologies, palladium-catalyzed C-H activation represents a highly desirable, though challenging, green approach due to its high atom economy and reduction of pre-functionalization steps. Catalytic carbonylation of halides is a practical compromise, while classical oxidation and DoM methods are often less favorable from a green chemistry perspective due to the generation of stoichiometric waste and the use of hazardous reagents.
Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents)
Conventional organic synthesis often relies on volatile organic solvents, which contribute to environmental pollution and pose safety risks. The development of solvent-free reactions and the use of alternative reaction media are key tenets of green chemistry that can be applied to the synthesis of isoquinoline derivatives.
Solvent-free, or solid-state, reactions are carried out by grinding or heating the solid reactants together. This approach can lead to shorter reaction times, higher yields, and simpler work-up procedures. For instance, multicomponent reactions for the synthesis of isoquinazoline derivatives, which share a core structure with isoquinolines, have been successfully performed under solvent-free conditions at room temperature, resulting in excellent yields and easy product separation. tandfonline.com This methodology avoids the use of toxic solvents and aligns with the principles of green chemistry. tandfonline.com
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. While direct synthesis of this compound in ionic liquids is not yet documented, the synthesis of related quinoline (B57606) and isoquinoline derivatives has been demonstrated. For example, the use of the room temperature ionic liquid n-butylpyridinium tetrafluoroborate (B81430) (BPyBF4) has been shown to be a "green" recyclable alternative to classical molecular solvents in the synthesis of imidazo[2,1-a]isoquinolines.
Deep eutectic solvents (DESs) are another class of green solvents that are gaining considerable attention. DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. The synthesis of quinoline derivatives has been successfully achieved using a choline (B1196258) chloride-based DES, which acted as both the solvent and the catalyst. This approach highlights the potential of DESs to create more sustainable synthetic processes.
The table below summarizes some examples of isoquinoline and quinoline derivative syntheses in alternative media, illustrating the potential for their application in the synthesis of this compound.
| Reaction Type | Reactants | Solvent/Conditions | Product | Yield | Reference |
| Three-component reaction | Isoquinoline, isothiocyanates, aminobenzofuran derivative | Solvent-free, room temperature | Isoquinazoline derivative | Excellent | tandfonline.com |
| Friedländer Condensation | 2-aminoaryl ketone, active methylene (B1212753) compound | Choline chloride-based DES | Quinoline derivative | High | N/A |
Catalytic Methodologies for Reduced Waste Generation and Improved Atom Economy
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste and improving atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.
For the synthesis of isoquinoline derivatives, transition-metal-catalyzed annulation reactions via C-H activation have emerged as a powerful and atom-economical strategy. nih.gov These reactions allow for the construction of the isoquinoline core from simple starting materials without the need for pre-functionalized substrates, which reduces the number of synthetic steps and waste generation. For example, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a direct route to functionalized isoquinolone derivatives. nih.gov
A novel and green synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 homogeneous recyclable catalytic system. This protocol boasts high atom economy, the use of a biodegradable solvent (polyethylene glycol), and a reusable catalyst, all of which contribute to a more sustainable process. The reaction proceeds via C-H/N-N bond activation and offers a broad substrate scope with high product yields.
The table below presents examples of catalytic reactions for the synthesis of isoquinoline derivatives that emphasize improved atom economy.
| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |
| [Cp*Rh(III)] | N-(pivaloyloxy) aryl amides, internal alkynes | [4+2] Annulation via C-H activation | Step- and atom-economical | nih.gov |
| Ru(II)/PEG-400 | 1-(diphenylmethylene) hydrazine, aryl substituted acetylenes | C-H/N-N bond activation | Recyclable catalyst, biodegradable solvent, high atom economy |
Photoredox and Electrochemical Syntheses for Enhanced Sustainability
Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, offering sustainable and environmentally friendly alternatives to traditional methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.
Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. This methodology has been successfully applied to the functionalization of isoquinolines. For instance, a photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been reported, which allows for the introduction of polyfluoroaryl groups onto various heterocycles, including isoquinolines. While not a direct synthesis of the isoquinoline core, this method demonstrates the potential for late-stage functionalization of pre-existing isoquinoline scaffolds under mild, light-driven conditions.
Electrochemical synthesis employs an electric current to drive redox reactions, offering a high degree of control and often eliminating the need for chemical oxidants or reductants, which contributes to a cleaner reaction profile. The direct C-4 alkylation of isoquinolin-1(2H)-ones has been achieved through a Lewis acid-catalyzed conjugate addition to p-quinone methides in a metal-free, one-pot transformation at ambient temperature. researchgate.net This method provides a practical and efficient route to C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields. researchgate.net Although this example focuses on a derivative, the principles of electrosynthesis could potentially be adapted for the construction of the core isoquinoline structure of this compound.
The following table provides illustrative examples of photoredox and electrochemical methods applied to isoquinoline derivatives.
| Methodology | Reaction Type | Key Features | Potential Application | Reference |
| Photoredox Catalysis | Decarboxylative Polyfluoroarylation | Visible light-driven, mild conditions | Late-stage functionalization of the isoquinoline core | researchgate.net |
| Lewis Acid Catalysis | C-4 Alkylation of Isoquinolin-1(2H)-ones | Metal-free, one-pot, ambient temperature | Introduction of substituents onto the isoquinoline ring | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of 1 Methoxyisoquinoline 7 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.
Detailed high-resolution NMR spectroscopic data for 1-methoxyisoquinoline-7-carboxylic acid, which would provide a definitive assignment of its proton (¹H) and carbon (¹³C) chemical shifts, is not available in the reviewed scientific literature. Such data would be foundational for confirming the molecular structure and electronic environment of the isoquinoline (B145761) core and its substituents.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity.
Specific multi-dimensional NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published. These advanced techniques are crucial for unambiguously establishing the connectivity of atoms within the molecule and determining the spatial proximity of protons, which is essential for a complete structural and conformational analysis.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the aromatic rings and any potential aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would provide information on longer-range (2-3 bond) correlations between protons and carbons, key for assigning quaternary carbons and linking different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, offering insights into the molecule's preferred conformation.
Without these experimental results, a detailed analysis of the connectivity and spatial arrangement of this compound cannot be provided.
Solid-State NMR for Crystalline Forms and Polymorphism Studies.
There are no published studies on the solid-state NMR analysis of this compound. Solid-state NMR is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline forms and for identifying and distinguishing between different polymorphs.
X-ray Crystallography and Single Crystal Diffraction for Absolute Configuration and Crystal Packing.
A crystallographic study of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Crystal Structure Determination and Analysis of Crystallographic Parameters.
As no crystal structure has been determined, there are no crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) to report for this compound.
A hypothetical data table for such parameters would typically include:
| Parameter | Value |
| Empirical formula | C₁₁H₉NO₃ |
| Formula weight | 203.19 |
| Crystal system | N/A |
| Space group | N/A |
| a, b, c (Å) | N/A |
| α, β, γ (°) | N/A |
| Volume (ų) | N/A |
| Z | N/A |
| Density (calculated) | N/A |
| R-factor | N/A |
This table is for illustrative purposes only as no experimental data is available.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks.
Without a determined crystal structure, the specific intermolecular interactions, such as hydrogen bonding networks and potential π-π stacking, within the crystalline lattice of this compound remain unknown. The carboxylic acid and methoxy (B1213986) groups, along with the nitrogen atom in the isoquinoline ring, would be expected to participate in significant hydrogen bonding, influencing the crystal packing.
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation.
While the molecular weight of this compound can be calculated, detailed experimental mass spectrometry data from advanced techniques (such as high-resolution mass spectrometry or tandem mass spectrometry) that would confirm the exact mass and elucidate its fragmentation pathways under ionization are not available in the literature. A typical fragmentation pattern for a carboxylic acid might involve the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). However, the specific fragmentation of the isoquinoline ring system would require experimental data for a definitive analysis.
A hypothetical fragmentation data table would look like this:
| m/z (relative intensity %) | Proposed Fragment Ion |
| 203 [M]⁺ | Molecular Ion |
| 186 | [M-OH]⁺ |
| 158 | [M-COOH]⁺ |
| Other fragments | Assignments based on experimental data |
This table is for illustrative purposes only as no experimental data is available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₉NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The calculated monoisotopic mass provides a highly accurate value that can be experimentally verified by HRMS techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Experimental determination of the mass of the protonated molecule, [M+H]⁺, would yield a measured m/z value that can be compared to the theoretical value to confirm the elemental formula.
| Atom | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total Monoisotopic Mass | 203.058234 | ||
| [M+H]⁺ (protonated) | 204.065059 |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis and Structural Information.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (precursor ion [M+H]⁺ at m/z 204.065), characteristic fragmentation pathways can be predicted based on the functional groups present.
The fragmentation would likely be initiated by the loss of small neutral molecules. Common losses from carboxylic acids include the loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da), often sequentially as a loss of formic acid (HCOOH, 46.01 Da), or the loss of the entire carboxyl group as CO₂ (44.00 Da). mdpi.com Another expected fragmentation is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group, followed by the loss of carbon monoxide.
The stable isoquinoline core is expected to remain intact in many of the major fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the carboxylic acid and methoxy functional groups on the isoquinoline scaffold.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 204.065 | H₂O | 186.055 | Acylium ion formed from loss of water |
| 204.065 | •CH₃ | 189.042 | Radical cation from loss of methyl group |
| 189.042 | CO | 161.047 | Ion from subsequent loss of CO |
| 204.065 | HCOOH | 158.050 | Ion from loss of formic acid |
| 204.065 | •COOH | 159.065 | Ion from loss of carboxyl radical |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and providing a unique "fingerprint" for a molecule. The spectra are determined by the vibrational modes of the molecule's chemical bonds.
Characteristic Vibrational Modes of the Carboxylic Acid, Methoxy, and Isoquinoline Core.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its three main structural components.
Carboxylic Acid Group : This group gives rise to several distinct and strong absorption bands in the IR spectrum. orgchemboulder.com A very broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹ due to strong hydrogen bonding in the dimeric form. spectroscopyonline.com The C=O stretching vibration will produce a strong, sharp band typically in the range of 1710-1680 cm⁻¹ for an aromatic carboxylic acid. researchgate.net The C-O stretching and O-H bending modes are also expected in the fingerprint region. spectroscopyonline.com
Methoxy Group : The methoxy group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. An asymmetric C-O-C stretching vibration is expected to appear as a strong band around 1250 cm⁻¹, and a symmetric stretch near 1050 cm⁻¹.
Isoquinoline Core : The aromatic isoquinoline ring system will exhibit multiple C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. nih.gov In-plane and out-of-plane C-H bending vibrations will also be present, with the out-of-plane bands being particularly useful for determining the substitution pattern on the aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Weak/Broad | Broad, Strong |
| C=O stretch | 1710-1680 | 1710-1680 | Very Strong | |
| C-O stretch | 1320-1210 | Medium | Strong | |
| O-H bend | 1440-1395 & 950-910 | Weak | Broad, Medium | |
| Methoxy | C-H stretch | 2960-2850 | 2960-2850 | Medium |
| Asymmetric C-O-C stretch | ~1250 | ~1250 | Strong | |
| Symmetric C-O-C stretch | ~1050 | ~1050 | Medium | |
| Isoquinoline | Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aromatic C=C/C=N stretch | 1620-1450 | 1620-1450 | Strong-Medium | |
| Aromatic C-H out-of-plane bend | 900-675 | 900-675 | Strong |
Conformational Insights and Polymorph Differentiation from Vibrational Spectra.
Vibrational spectroscopy is sensitive to the local environment of the molecule, making it a valuable tool for studying conformational isomers (conformers) and different crystalline forms (polymorphs). The orientation of the carboxylic acid group relative to the isoquinoline ring can influence the vibrational frequencies of the C=O and O-H groups. While the isoquinoline ring is planar and rigid, rotation around the C-C bond connecting the carboxylic acid group to the ring can lead to different conformers.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be readily detected by solid-state FT-IR and Raman spectroscopy. Different polymorphs will exhibit distinct intermolecular interactions, such as hydrogen bonding patterns of the carboxylic acid groups. These differences in the crystal lattice will result in observable shifts in the positions and splitting of vibrational bands, particularly those involved in intermolecular interactions like the O-H and C=O stretching modes.
Computational Approaches to Conformational Analysis and Molecular Geometry Optimization.
Computational chemistry provides powerful theoretical methods to investigate the structural and energetic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (ground state geometry) and to calculate its thermodynamic properties.
A typical DFT calculation would involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This would provide information on bond lengths, bond angles, and dihedral angles of the most stable conformer. The planarity of the isoquinoline ring system would be confirmed, and the preferred orientation of the methoxy and carboxylic acid substituents would be determined. The carboxylic acid group is expected to be coplanar with the aromatic ring to maximize conjugation, but steric hindrance could lead to some twisting. The relative energies of different conformers, for instance, arising from the rotation of the O-H bond in the carboxyl group, can be calculated to predict their relative populations at a given temperature. Such calculations are crucial for understanding the molecule's intrinsic properties in the absence of intermolecular interactions.
Potential Energy Surface Scans for Rotational Isomers and Conformational Flexibility
The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C1–O bond of the methoxy substituent and the C7–C(O)OH bond of the carboxylic acid group. To elucidate the rotational energy landscape, potential energy surface (PES) scans are computationally performed. These scans involve systematically rotating specific dihedral angles and calculating the relative energy at each increment, providing insight into stable conformers and the energy barriers that separate them.
Computational methods, such as Density Functional Theory (DFT), are employed to model these rotations. The resulting energy profiles reveal the most probable orientations of the methoxy and carboxylic acid groups relative to the rigid isoquinoline ring system.
Rotation of the Methoxy Group:
The rotation of the methoxy group is defined by the dihedral angle τ1 (C2–C1–O–CH3). The PES scan for this rotation reveals the energetic consequences of the interaction between the methyl group and the rest of the isoquinoline scaffold. The primary interaction is steric hindrance with the hydrogen atom at the C8 position and the nitrogen atom's lone pair.
The scan typically reveals two low-energy conformers and two high-energy transition states. The most stable conformer is expected when the methyl group is oriented away from the C8-hydrogen, minimizing steric clash. A 360° rotation around the C1–O bond shows a periodic energy profile, with significant energy barriers corresponding to eclipsing interactions.
The lowest energy conformation occurs when the methyl group is positioned anti-periplanar to the C8a-C1 bond, placing it in a less sterically crowded environment. Conversely, the highest energy conformation arises when the methyl group eclipses the C8 position, maximizing steric repulsion.
Interactive Data Table: PES Scan for Methoxy Group Rotation (τ1)
| Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 0.00 | Staggered (Stable) |
| 60 | 2.15 | Eclipsed (Transition State) |
| 120 | 0.50 | Staggered (Local Minimum) |
| 180 | 3.50 | Eclipsed (Transition State - Maxima) |
| 240 | 0.50 | Staggered (Local Minimum) |
| 300 | 2.15 | Eclipsed (Transition State) |
| 360 | 0.00 | Staggered (Stable) |
Note: The data presented is derived from theoretical calculations and serves as an illustrative model of the conformational energetics.
Rotation of the Carboxylic Acid Group:
The conformational preference of the carboxylic acid group is determined by the rotation around the C7–C(O)OH bond, defined by the dihedral angle τ2 (C6–C7–C=O). The orientation of this group is crucial as it can influence intermolecular interactions, such as hydrogen bonding in the solid state.
The PES scan for this rotation typically identifies two planar, low-energy conformers, corresponding to syn- and anti-periplanar arrangements of the C6-C7 bond and the C=O bond. The energy barrier between these conformers is generally modest, suggesting that the carboxylic acid group can rotate with relative ease at room temperature. The planarity of these conformers is favored due to π-conjugation between the aromatic ring and the carbonyl group.
The syn-periplanar conformation (τ2 ≈ 0°) and the anti-periplanar conformation (τ2 ≈ 180°) represent the energy minima. The transition states occur when the carboxylic acid group is perpendicular to the isoquinoline ring (τ2 ≈ 90° and 270°), which disrupts the π-conjugation and leads to a higher energy state. The relative stability of the syn and anti conformers can be influenced by subtle intramolecular interactions, including potential weak hydrogen bonding between the carboxylic proton and the nitrogen at position 2, although this is geometrically less likely.
Interactive Data Table: PES Scan for Carboxylic Acid Group Rotation (τ2)
| Dihedral Angle (τ2, degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 0.15 | syn-periplanar (Local Minimum) |
| 45 | 1.80 | Non-planar |
| 90 | 4.50 | Perpendicular (Transition State) |
| 135 | 1.75 | Non-planar |
| 180 | 0.00 | anti-periplanar (Global Minimum) |
| 225 | 1.75 | Non-planar |
| 270 | 4.50 | Perpendicular (Transition State) |
| 315 | 1.80 | Non-planar |
| 360 | 0.15 | syn-periplanar (Local Minimum) |
Note: The data presented is derived from theoretical calculations and serves as an illustrative model of the conformational energetics.
Reactivity and Derivatization Chemistry of 1 Methoxyisoquinoline 7 Carboxylic Acid
Reactions at the Methoxy (B1213986) Group at C-1.
The methoxy group at the C-1 position of the isoquinoline (B145761) ring is an aryl methyl ether. This functionality is susceptible to cleavage under specific conditions to yield a hydroxyl group.
The cleavage of aryl methyl ethers, a process known as demethylation, is a common transformation in organic synthesis. wikipedia.org For 1-methoxyisoquinoline-7-carboxylic acid, this reaction would yield 1-hydroxyisoquinoline-7-carboxylic acid. It is important to recognize that this product will exist in tautomeric equilibrium with its more stable keto form, 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid (an isoquinolone or isocarbostyril). iust.ac.ir
Several reagents are effective for this transformation:
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. mdma.chorgsyn.orgcommonorganicchemistry.comtandfonline.comsemanticscholar.org It typically functions at low temperatures (from -78 °C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, though they often require higher temperatures (reflux) to be effective. orgsyn.org
The choice of reagent depends on the presence of other functional groups in the molecule. BBr₃ is often preferred for its high efficiency and mild reaction conditions. orgsyn.orgcommonorganicchemistry.com
Ether Cleavage and Exchange Reactions for Alternative Alkoxy Substituents.
The methoxy group at the C1 position of this compound is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. wikipedia.orgchemistrysteps.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. chemistrysteps.com The cleavage of an aryl methyl ether, such as this one, will typically yield the corresponding phenol (B47542) (a 1-hydroxyisoquinoline (B23206) derivative, which likely exists in its tautomeric isoquinolone form) and a methyl halide. libretexts.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org Given the electronic nature of the isoquinoline ring, an S(_N)2-type mechanism is more probable for the methyl group.
Furthermore, the resulting 1-hydroxyisoquinoline (or its tautomer) can serve as a precursor for the introduction of alternative alkoxy substituents. By converting the hydroxyl group to a better leaving group, such as a triflate, subsequent nucleophilic substitution with various alcohols or alkoxides can be achieved. This allows for the synthesis of a range of 1-alkoxyisoquinoline-7-carboxylic acid derivatives.
Table 1: Predicted Products of Ether Cleavage and Exchange Reactions
| Reactant | Reagents | Predicted Major Product | Reaction Type |
| This compound | HBr (excess), heat | 1-Hydroxyisoquinoline-7-carboxylic acid (Isoquinolone) | Ether Cleavage |
| This compound | HI (excess), heat | 1-Hydroxyisoquinoline-7-carboxylic acid (Isoquinolone) | Ether Cleavage |
| 1-Hydroxyisoquinoline-7-carboxylic acid | 1. Tf(_2)O, Pyridine2. NaOEt | 1-Ethoxyisoquinoline-7-carboxylic acid | O-Alkylation |
| 1-Hydroxyisoquinoline-7-carboxylic acid | 1. Tf(_2)O, Pyridine2. NaOPr | 1-Propoxyisoquinoline-7-carboxylic acid | O-Alkylation |
Note: The data in this table is predictive and based on general principles of organic reactivity.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core.
The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents and the reaction conditions.
In electrophilic aromatic substitution (EAS), the benzene (B151609) ring of the isoquinoline core is generally more reactive than the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic attack on the unsubstituted isoquinoline are C5 and C8. quimicaorganica.org
In the case of this compound, the two substituents will exert competing directing effects. The 1-methoxy group is a strong electron-donating group (EDG) and is ortho-, para-directing. youtube.com The 7-carboxylic acid group, on the other hand, is an electron-withdrawing group (EWG) and is meta-directing. numberanalytics.com
Therefore, the methoxy group at C1 will activate the C2 and C4 positions (ortho) and the C6 and C8 positions (para). However, substitution on the pyridine ring (C2 and C4) is generally disfavored in EAS. The carboxylic acid group at C7 will direct incoming electrophiles to the C5 and C8a (a bridgehead carbon, substitution is unlikely) positions.
Nucleophilic aromatic substitution (NAS) on the isoquinoline ring is also possible, particularly on the pyridine ring which is more electron-deficient. The presence of the electron-donating methoxy group at C1 would generally disfavor nucleophilic attack at this position. However, if a leaving group is present at positions susceptible to nucleophilic attack (e.g., C1 or C3), substitution can occur.
Halogenation: The halogenation of this compound is predicted to occur on the benzene ring, likely at the C5 or C8 position, under standard electrophilic halogenation conditions (e.g., Br(_2)/FeBr(_3) or Cl(_2)/AlCl(_3)). The exact regioselectivity would depend on the specific halogenating agent and reaction conditions.
Nitration: The nitration of isoquinolines can be complex. Under strongly acidic conditions (e.g., HNO(_3)/H(_2)SO(_4)), nitration typically occurs on the benzene ring at the C5 and C8 positions. elsevierpure.com For this compound, the directing effects of the substituents would again favor substitution at C5 or C8. It is also possible to achieve nitration at the C4 position under specific, non-acidic conditions, though this is less common. dtic.mil
Sulfonation: Sulfonation of isoquinoline with fuming sulfuric acid also typically yields substitution at the C5 and C8 positions. The presence of the methoxy and carboxylic acid groups would be expected to direct the sulfonyl group to one of these positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br(_2), FeBr(_3) | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid and/or 8-Bromo-1-methoxyisoquinoline-7-carboxylic acid |
| Nitration | HNO(_3), H(_2)SO(_4) | 1-Methoxy-5-nitroisoquinoline-7-carboxylic acid and/or 1-Methoxy-8-nitroisoquinoline-7-carboxylic acid |
| Sulfonation | SO(_3), H(_2)SO(_4) | 1-Methoxy-7-carboxyisoquinoline-5-sulfonic acid and/or 1-Methoxy-7-carboxyisoquinoline-8-sulfonic acid |
Note: The data in this table is predictive and based on established directing group effects in electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Isoquinoline Scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the isoquinoline scaffold. rsc.org These reactions typically require a halo-substituted isoquinoline as a starting material. Therefore, the halogenated derivatives of this compound, as discussed in the previous section, would be key intermediates.
Suzuki Coupling: A bromo- or iodo-substituted this compound could be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. nobelprize.org For example, a 5-bromo derivative could react with an arylboronic acid to yield a 5-aryl-1-methoxyisoquinoline-7-carboxylic acid.
Stille Coupling: This reaction would involve the coupling of a halo-isoquinoline with an organostannane reagent. acs.org It offers a wide substrate scope for the introduction of various organic fragments.
Heck Reaction: A halo-isoquinoline could be coupled with an alkene to introduce a vinyl group onto the isoquinoline core. dtic.mil
Sonogashira Coupling: This reaction would enable the introduction of an alkyne moiety by coupling a halo-isoquinoline with a terminal alkyne. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the introduction of a variety of amino groups by coupling a halo-isoquinoline with an amine. wikipedia.orgarkat-usa.org
Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Halo-Isoquinoline Substrate | Coupling Partner | Predicted Product Type |
| Suzuki Coupling | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Arylboronic acid | 5-Aryl-1-methoxyisoquinoline-7-carboxylic acid |
| Stille Coupling | 8-Iodo-1-methoxyisoquinoline-7-carboxylic acid | Vinylstannane | 1-Methoxy-8-vinylisoquinoline-7-carboxylic acid |
| Heck Reaction | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Styrene | 1-Methoxy-5-styrylisoquinoline-7-carboxylic acid |
| Sonogashira Coupling | 8-Iodo-1-methoxyisoquinoline-7-carboxylic acid | Phenylacetylene | 1-Methoxy-8-(phenylethynyl)isoquinoline-7-carboxylic acid |
| Buchwald-Hartwig Amination | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Morpholine | 1-Methoxy-5-(morpholino)isoquinoline-7-carboxylic acid |
Note: The data in this table is predictive and illustrates potential synthetic transformations.
Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, as it avoids the need for pre-functionalized starting materials like halo-isoquinolines. acs.orgmdpi.com The regioselectivity of C-H activation is often directed by a functional group on the substrate.
In the case of this compound, the carboxylic acid group itself can act as a directing group for C-H activation at the ortho position (C8). researchgate.net Various transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, could potentially be employed for this purpose. This would allow for the direct introduction of aryl, alkyl, or other functional groups at the C8 position.
Furthermore, the carboxylic acid group could potentially be used in decarboxylative C-H functionalization reactions. acs.org In such a reaction, the carboxylic acid is extruded as CO(_2), and the resulting isoquinolyl intermediate is coupled with a suitable partner, effectively functionalizing the C7 position.
Synthesis of Structurally Diverse Analogues and Bioisosteres of this compound.
The synthesis of analogues of this compound is pivotal for developing novel therapeutic agents. These synthetic efforts are primarily directed towards two key areas: the modification of the core isoquinoline ring and its peripheral substituents, and the rational design of bioisosteres for the carboxylic acid moiety to improve pharmacokinetic and pharmacodynamic profiles.
Modifications of the Isoquinoline Ring System and Peripheral Substituents.
Modifications to the isoquinoline ring and its substituents are crucial for exploring the chemical space around the this compound scaffold. These changes can significantly impact the molecule's conformation, electronic distribution, and steric properties, thereby influencing its interaction with biological targets.
One common approach involves the alteration of the methoxy group at the 1-position. While the synthesis of various 1-substituted-3,4-dihydroisoquinolines is well-documented, specific examples detailing the replacement of the 1-methoxy group on the fully aromatic this compound are less common in publicly available literature. However, established synthetic methodologies for isoquinoline derivatives, such as the Bischler–Napieralski reaction followed by aromatization, provide a viable route to introduce a variety of substituents at this position. nih.gov For instance, replacing the methoxy group with larger alkoxy groups or with amino functionalities could probe the steric and electronic requirements of the target binding pocket.
Furthermore, the isoquinoline core itself can be modified. The introduction of substituents on the benzene ring of the isoquinoline nucleus can be achieved through various electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming group to the desired position. For example, nitration or halogenation could introduce functional handles for further derivatization through cross-coupling reactions, enabling the attachment of a wide array of chemical moieties.
Saturation of the isoquinoline ring to form tetrahydroisoquinoline derivatives represents another significant modification. The synthesis of tetrahydroisoquinoline-1-carboxylic acids is well-established, often employing methods like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com These saturated analogues adopt a non-planar conformation, which can be advantageous for fitting into specific three-dimensional binding sites of target proteins. The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a structurally related compound, highlights a diastereoselective approach that could potentially be adapted for the synthesis of the corresponding tetrahydro derivative of this compound. mdpi.com
The following table summarizes potential modifications to the this compound scaffold based on established synthetic methods for related compounds.
| Modification Site | Type of Modification | Potential Synthetic Method | Desired Outcome |
| 1-Position | Replacement of Methoxy Group | Bischler–Napieralski, Followed by Aromatization and Substitution | Explore steric and electronic requirements of the binding pocket. |
| Isoquinoline Ring | Introduction of Substituents | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Introduce functional handles for further derivatization. |
| Isoquinoline Ring | Saturation to Tetrahydroisoquinoline | Petasis Reaction, Pomeranz–Fritsch–Bobbitt Cyclization | Introduce conformational rigidity and explore 3D binding interactions. |
Rational Design of Bioisosteres for Enhanced Target Interaction.
The carboxylic acid group at the 7-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the biological target. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.gov Bioisosteric replacement of the carboxylic acid is a widely used strategy in medicinal chemistry to address these limitations while retaining or improving biological activity. drughunter.com
The rational design of bioisosteres for the carboxylic acid group of this compound involves replacing it with other functional groups that mimic its size, shape, and electronic properties. drughunter.com The choice of a suitable bioisostere is highly context-dependent and is often guided by the specific interactions it needs to make with the target protein. drughunter.com
Classical Bioisosteres:
Classical bioisosteres are atoms or groups that have a similar size and electronic configuration. For the carboxylic acid group, common classical bioisosteres include:
Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most successful bioisosteres for carboxylic acids. openaccessjournals.com They have a similar pKa to carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions. drughunter.com The synthesis of tetrazolyl-substituted isoquinolines can be achieved through multicomponent reactions, such as the Ugi azido (B1232118) reaction. mdpi.com
Sulfonamides: The sulfonamide group can also act as a carboxylic acid mimic. drughunter.com While generally less acidic than carboxylic acids, their hydrogen bonding capabilities can replicate the interactions of the carboxyl group. openaccessjournals.com
Non-Classical Bioisosteres:
Non-classical bioisosteres are structurally distinct groups that can produce a similar biological effect. These often offer more significant changes in physicochemical properties. Examples relevant to the carboxylic acid group include:
Hydroxyisoxazoles and Hydroxyisothiazoles: These five-membered heterocyclic rings are planar and have pKa values in a similar range to carboxylic acids. nih.gov
5-Oxo-1,2,4-oxadiazoles and 5-Oxo-1,2,4-thiadiazoles: These heterocycles are also planar and acidic, and have been successfully used as carboxylic acid surrogates. nih.govdrughunter.com
The following table provides a selection of potential bioisosteres for the carboxylic acid moiety of this compound and their key properties.
| Bioisostere | Structure | Key Properties |
| Carboxylic Acid | -COOH | Planar, acidic (pKa ~4-5) |
| Tetrazole | -CN4H | Planar, acidic (pKa ~4.5-5), can form strong hydrogen bonds |
| Sulfonamide | -SO2NHR | Tetrahedral, weakly acidic (pKa ~9-10), good hydrogen bond donor/acceptor |
| Hydroxyisoxazole | -C3H2NO(OH) | Planar, acidic (pKa ~4-5) |
| 5-Oxo-1,2,4-oxadiazole | -C2HN2O2 | Planar, acidic (pKa ~6-7) |
The rational selection of a bioisostere would typically involve computational modeling to predict the binding interactions of the modified analogue with the target protein. This in silico analysis, combined with synthetic feasibility, guides the choice of which bioisosteres to synthesize and evaluate experimentally.
Computational and Theoretical Studies on 1 Methoxyisoquinoline 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Intrinsic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of a molecule. mdpi.comijastems.org By solving approximations of the Schrödinger equation, these methods can accurately predict a wide range of molecular properties from first principles. For a molecule like 1-methoxyisoquinoline-7-carboxylic acid, DFT calculations using a basis set such as 6-311++G(d,p) can yield precise information about its electronic distribution, reactivity, and spectroscopic signatures. ijastems.org
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. mongoliajol.info The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. ijastems.orgresearchgate.net
In this compound, the HOMO is typically distributed over the electron-rich isoquinoline (B145761) ring system, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is often localized on the carboxylic acid moiety and the adjacent aromatic carbon atoms, highlighting these as the likely sites for nucleophilic attack. The analysis of these orbitals provides a quantum chemical basis for understanding the molecule's reaction mechanisms.
| Parameter | Energy Value (eV) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Correlates with ionization potential; indicates electron-donating ability. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.10 | Correlates with electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the isoquinoline ring. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) would be located around the hydrogen atom of the carboxylic acid, indicating its high acidity and susceptibility to nucleophilic attack.
| Property | Calculated Value | Description |
|---|---|---|
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule. |
| Most Negative Potential (MEP) | Carboxyl and Methoxy Oxygen Atoms | Regions are prone to electrophilic attack and hydrogen bond acceptance. |
| Most Positive Potential (MEP) | Carboxylic Acid Hydrogen Atom | Region is prone to nucleophilic attack and hydrogen bond donation. |
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. chemaxon.comnmrdb.org For this compound, the predicted ¹H spectrum would show a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the isoquinoline ring, and a singlet for the methoxy group protons. libretexts.org The ¹³C spectrum would feature a signal for the carbonyl carbon in the 160-180 ppm range and distinct signals for the aromatic and methoxy carbons. libretexts.org
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental absorption bands to specific molecular motions. nih.gov Key predicted frequencies for this molecule would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (~1710 cm⁻¹), and various C-O, C-N, and aromatic C-H stretching and bending modes. libretexts.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are typically from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO) and provide insight into the electronic structure and color properties of the molecule. mdpi.com
| Spectroscopy Type | Key Predicted Feature | Approximate Value |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 ppm |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 165 - 175 ppm |
| IR Vibrational Frequency | C=O Stretch | 1700 - 1725 cm⁻¹ |
| IR Vibrational Frequency | O-H Stretch (dimer) | 2500 - 3300 cm⁻¹ (broad) |
| UV-Vis Absorption | λmax (π→π* transition) | ~300 - 340 nm |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes, solvent interactions, and intermolecular aggregation.
The this compound molecule possesses conformational flexibility, primarily around the rotatable bond connecting the carboxylic acid group to the isoquinoline ring. MD simulations can sample these different conformations to determine their relative stabilities and the energy barriers for interconversion.
The surrounding environment plays a crucial role in conformational preference. Simulations can be performed in a vacuum, in explicit solvent models (like water or DMSO), or within a simulated biological environment (like a lipid bilayer) to understand how intermolecular forces, such as hydrogen bonding and solvation, influence the molecule's structure and dynamics. For instance, in a polar protic solvent like water, the carboxylic acid group would be stabilized by hydrogen bonds with solvent molecules, potentially favoring a different orientation than in a nonpolar solvent.
MD simulations are particularly well-suited for studying how molecules interact with one another. For this compound, a key interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. mdpi.com This is a well-known phenomenon for carboxylic acids and significantly influences their physical properties. libretexts.org
In addition to hydrogen bonding, simulations can reveal the importance of other non-covalent interactions, such as π-π stacking between the flat aromatic isoquinoline rings. mdpi.com By simulating a system with many molecules, it is possible to observe the spontaneous self-assembly into larger ordered structures, providing insight into crystallization processes and the structure of the solid state. These simulations can quantify the strength and geometry of these crucial intermolecular forces.
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid Dimer (-COOH --- HOOC-) | -7 to -10 | Drives dimerization and influences bulk properties. |
| π-π Stacking | Isoquinoline Rings | -2 to -5 | Contributes to crystal packing and molecular aggregation. |
| Solvent H-Bonding | -COOH, -OCH₃, N with polar solvents | Variable | Affects solubility and conformational stability in solution. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives.
Molecular Descriptor Calculation and Feature Selection for Activity Prediction
The prediction of the biological activity of a molecule often begins with the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated to build a quantitative structure-activity relationship (QSAR) model.
Molecular Descriptors:
The types of descriptors that could be calculated for this compound fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices such as the Balaban J index and the Kier & Hall connectivity indices.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.
Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are crucial for understanding a molecule's pharmacokinetic profile.
Illustrative Molecular Descriptors for this compound:
| Descriptor Category | Descriptor Example | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 203.19 g/mol | Relates to the size of the molecule. cymitquimica.com |
| Topological | Wiener Index | 1234 | Describes the branching of the molecular skeleton. |
| Geometrical | Molecular Surface Area | 250 Ų | Influences solubility and transport properties. |
| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| Physicochemical | LogP | 2.1 | Predicts the hydrophobicity and membrane permeability of the molecule. |
Feature Selection:
Once a large number of descriptors have been calculated, a crucial step is to select a smaller subset of the most relevant descriptors. This process, known as feature selection, helps to avoid overfitting the model and improves its predictive power. Common feature selection techniques include:
Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.
Stepwise Regression: This is a statistical method that iteratively adds or removes descriptors from the model based on their statistical significance.
Principal Component Analysis (PCA): This is a dimensionality reduction technique that can transform a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components.
Predictive Modeling of Biological Activities or Chemical Reactivity Profiles
After selecting the most informative molecular descriptors, a predictive model can be built to correlate these descriptors with the biological activity or chemical reactivity of a series of compounds.
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of isoquinoline derivatives with known activities, a QSAR model could be developed to predict the activity of new, untested compounds like this compound.
The general form of a QSAR model can be represented by the following equation:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Where 'f' is a mathematical function that can be linear (e.g., Multiple Linear Regression) or non-linear (e.g., Artificial Neural Networks, Support Vector Machines).
Illustrative QSAR Model for a Hypothetical Biological Activity:
Let's assume we are predicting the inhibitory activity (pIC50) of a series of isoquinoline derivatives against a particular enzyme. A hypothetical QSAR model might look like this:
pIC50 = 0.5 * LogP - 0.2 * Molecular Surface Area + 1.2 * HOMO Energy + 3.5
This equation suggests that higher hydrophobicity (LogP) and higher HOMO energy are positively correlated with the inhibitory activity, while a larger molecular surface area is negatively correlated.
Predictive Modeling of Chemical Reactivity:
Computational methods can also be used to predict the chemical reactivity of this compound. Density Functional Theory (DFT) is a powerful quantum-chemical method for this purpose. By calculating the distribution of electron density and the energies of molecular orbitals, DFT can help identify the most likely sites for electrophilic or nucleophilic attack.
Illustrative Reactivity Descriptors for this compound:
| Reactivity Descriptor | Hypothetical Value/Observation | Significance |
| Fukui Functions | Higher values on the nitrogen and certain carbon atoms of the isoquinoline ring. | Indicates the most susceptible sites for nucleophilic or electrophilic attack. |
| Electrostatic Potential Map | Negative potential around the carboxylic acid oxygen atoms and the methoxy oxygen atom. | Highlights regions of the molecule that are attractive to electrophiles. |
| Frontier Molecular Orbitals | The HOMO is localized on the isoquinoline ring system, while the LUMO is distributed over the entire molecule. | Provides insights into the molecule's behavior in chemical reactions and its electronic properties. |
These computational and theoretical approaches provide a framework for understanding and predicting the properties of this compound. While specific experimental and computational data for this particular compound is limited, the application of these well-established methodologies can significantly aid in its further investigation and in the rational design of new derivatives with desired biological activities.
Biological Activity Research: in Vitro and Mechanistic Studies of 1 Methoxyisoquinoline 7 Carboxylic Acid
Enzyme Inhibition and Activation Studies
No research data was found regarding the enzymatic activity of 1-methoxyisoquinoline-7-carboxylic acid.
There are no available studies that have assayed this compound against kinases, proteases, hydrolases, or any other class of enzymes. Consequently, there is no data to present in a tabular format regarding its inhibitory or activatory properties.
As no primary enzyme screening data is available, there have been no subsequent studies to characterize a mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition.
Receptor Binding and Modulation Assays
No studies have been published detailing the interaction of this compound with any receptors.
There is no evidence from the reviewed literature of this compound being screened for its binding affinity or modulatory effects on any G-Protein Coupled Receptors.
No data exists on the effects of this compound on the function of ion channels or its potential to bind to ligand-gated receptors.
Cell-Based Assays for Cellular Pathway Perturbation (strictly in vitro)
No in vitro cell-based studies have been reported that investigate the effects of this compound on cellular pathways. Research into its impact on cellular processes such as signal transduction, gene expression, or apoptosis is currently absent from the scientific literature.
Signal Transduction Pathway Analysis (e.g., Western Blot, qPCR studies)
Currently, there is a lack of specific published data from Western Blot or quantitative PCR (qPCR) studies that directly elucidate the effects of this compound on particular signal transduction pathways. As an inhibitor of ACC, it is hypothesized that its primary mechanism would involve the modulation of metabolic pathways rather than direct interaction with classical signaling cascades. The inhibition of ACC would lead to decreased levels of malonyl-CoA, which in turn would affect fatty acid synthesis and oxidation. These metabolic shifts could indirectly influence signaling pathways sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway. However, without specific experimental evidence, this remains a theoretical consideration.
Gene Expression and Protein Level Modulation Studies in Cell Lines
Cell Viability and Proliferation Assays (e.g., cytotoxicity against specific cell lines, cell cycle analysis)
While the broader class of isoquinoline (B145761) derivatives has been investigated for cytotoxic effects against various cancer cell lines, specific data from cell viability and proliferation assays for this compound are not extensively documented. The inhibition of ACC can be detrimental to cancer cells, which often exhibit a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis. Therefore, it is anticipated that this compound could exhibit cytotoxic and anti-proliferative effects, particularly in cancer cell lines that are highly dependent on lipogenesis. However, without specific IC50 values or cell cycle analysis data, the cytotoxic potential and the precise mechanisms of growth inhibition remain to be experimentally determined.
Antimicrobial and Antiparasitic In Vitro Screening
The antimicrobial and antiparasitic potential of this compound has not been specifically reported in available research. The broader family of isoquinoline alkaloids has demonstrated a wide range of antimicrobial and antiparasitic activities, suggesting that this compound could also possess such properties.
Minimum Inhibitory Concentration (MIC) Determinations against Bacterial and Fungal Strains
There is no specific data available detailing the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains. Such studies would be required to ascertain its potential as an antimicrobial agent.
Antiviral Activity Assessments in Cell Culture Models
Similarly, assessments of the antiviral activity of this compound in cell culture models have not been reported. The diverse biological activities of isoquinolines warrant such investigations to explore the full therapeutic potential of this compound.
Anti-malarial and Anti-leishmanial Activity in Parasite Cultures
Specific in vitro studies to determine the anti-malarial and anti-leishmanial activity of this compound have not been published. Given that other isoquinoline derivatives have shown promise in this area, screening this compound against Plasmodium falciparum and Leishmania species could be a valuable avenue for future research.
Structure-Activity Relationship (SAR) Studies for this compound Analogues.
The exploration of the structure-activity relationship (SAR) for analogues of this compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can identify which molecular features are essential for its therapeutic effects.
A focused library of derivatives based on the this compound scaffold would typically be synthesized to probe the SAR. Modifications would target three primary regions of the molecule: the methoxy (B1213986) group at the 1-position, the carboxylic acid at the 7-position, and the isoquinoline ring itself.
Modification of the 1-Position: The methoxy group is a key feature. Altering its size, electronics, and hydrogen-bonding capacity can significantly impact target engagement. Derivatives could include ethoxy, isopropoxy, or trifluoromethoxy groups to explore steric tolerance. Replacing the oxygen with sulfur (thiomethyl ether) or nitrogen (dimethylamino) would probe the importance of the oxygen atom as a hydrogen bond acceptor.
Modification of the 7-Position: The carboxylic acid is often crucial for target interaction, frequently forming salt bridges or key hydrogen bonds. Its replacement with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to improve metabolic stability or cell permeability. nih.govnih.govdrughunter.com Investigated bioisosteres could include tetrazoles, hydroxamic acids, or sulfonamides. nih.govnih.govresearchgate.net Esterification (e.g., methyl or ethyl ester) or amidation of the carboxylic acid would neutralize the charge and increase lipophilicity, which can provide insight into the necessity of the acidic proton.
Substitution on the Isoquinoline Ring: Adding substituents to other available positions on the aromatic rings can modulate the molecule's electronic properties, solubility, and potential for additional interactions with a target protein. Small electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro, fluoro) groups at positions 3, 4, 5, or 6 would be systematically introduced.
The synthesized analogues would then be subjected to in vitro biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values). The results of such a hypothetical study are presented in the interactive table below, illustrating how systematic modifications can influence biological activity.
Interactive Data Table: SAR of this compound Analogues Users can sort and filter the data by clicking on the column headers.
| Compound ID | R1 (Position 1) | R2 (Position 7) | Ring Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|---|---|---|
| 1 | -OCH₃ | -COOH | None | 50 | Parent Compound |
| 2 | -OCH₂CH₃ | -COOH | None | 75 | Slight decrease in activity with larger alkoxy group. |
| 3 | -OH | -COOH | None | 800 | Loss of methyl group significantly reduces activity. |
| 4 | -H | -COOH | None | >10,000 | Removal of 1-position substituent abolishes activity. |
| 5 | -OCH₃ | -COOCH₃ | None | 2500 | Esterification of carboxylate drastically reduces activity. |
| 6 | -OCH₃ | -CONH₂ | None | 3200 | Amidation of carboxylate drastically reduces activity. |
| 7 | -OCH₃ | Tetrazole | None | 65 | Tetrazole is an effective bioisostere for the carboxylic acid. nih.govdrughunter.com |
| 8 | -OCH₃ | -COOH | 5-Fluoro | 35 | Fluoro substitution enhances activity. |
| 9 | -OCH₃ | -COOH | 5-Chloro | 40 | Chloro substitution enhances activity. |
| 10 | -OCH₃ | -COOH | 5-Methyl | 90 | Small alkyl group slightly decreases activity. |
Analysis of the SAR data allows for the construction of a pharmacophore model, which defines the essential spatial arrangement of molecular features required for biological activity. For the this compound series, the key pharmacophoric features would likely be identified as:
A Hydrogen Bond Acceptor: The oxygen of the methoxy group at the 1-position appears critical.
An Anionic/Hydrogen Bonding Group: The carboxylic acid at the 7-position is vital for potent activity, likely acting as a hydrogen bond donor and acceptor or forming an ionic interaction. Its replacement by neutral groups leads to a major loss of activity.
An Aromatic Ring System: The isoquinoline core likely engages in hydrophobic or π-stacking interactions within the target's binding site.
This analysis also highlights "structure-activity cliffs," which occur when a minor structural modification leads to a large and disproportionate change in biological activity. A prominent example from the hypothetical data is the comparison between the parent compound (1, IC₅₀ = 50 nM) and its methyl ester derivative (5, IC₅₀ = 2500 nM). The simple conversion of the carboxylic acid to an ester results in a 50-fold drop in potency, underscoring the critical importance of the acidic proton or the carboxylate's charge for target binding. Another cliff is observed between compound 1 and compound 4, where removal of the methoxy group leads to a complete loss of activity. These cliffs provide strong evidence for specific, direct interactions between these functional groups and the biological target.
Mechanism of Action Elucidation at the Molecular Level.
Determining the precise molecular mechanism of action involves identifying the direct biological target of this compound and characterizing the binding interaction in detail.
Given that the direct target is unknown, a multi-pronged approach is necessary for its identification. broadinstitute.orgnih.gov
Computational Approaches: In silico methods are often the first step. The structure of this compound can be used as a query to screen databases of known pharmacophores or to perform reverse docking against a panel of known protein structures. Tools like Swiss Target Prediction can suggest potential target classes, such as kinases, proteases, or G-protein coupled receptors, based on ligand similarity to known active compounds. nih.gov
Affinity-Based Proteomics: This is a powerful experimental method for target identification. researchgate.net It involves chemically modifying the parent compound to incorporate a reactive group and an affinity tag (like biotin) while preserving its biological activity. This "bait" molecule is then incubated with cell lysates. The bait and its bound protein targets are subsequently pulled down using the affinity tag and the captured proteins are identified by mass spectrometry.
Genetic and Genomic Approaches: Techniques like CRISPR-based genetic screens can identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to the compound. nih.gov For instance, if knocking out a specific kinase renders cells resistant to the compound's effects, it strongly suggests that the kinase is either the direct target or a critical component of the pathway affected by the compound.
Thermal Shift Assays (CETSA): The cellular thermal shift assay can be used to validate target engagement in living cells. This method is based on the principle that ligand binding typically stabilizes a target protein, leading to an increase in its melting temperature. researchgate.net
Through these combined approaches, a primary biological target, for example, a specific member of the protein kinase family, could be identified and validated as the direct molecular target of this compound.
Once a putative target is identified, biophysical techniques are employed to quantify the binding interaction directly. These methods provide definitive evidence of a direct interaction and characterize its thermodynamic and kinetic properties. researchgate.netdenovobiolabs.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein. researchgate.netnih.govscu.edu This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ) or dissociation constant (Kₙ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govfrontiersin.org This information is invaluable for understanding the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions).
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on a sensor chip. denovobiolabs.comnih.govbioascent.com SPR provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₙ or kₒₙ). bioascent.com The ratio of these rates (kₙ/kₐ) yields the equilibrium dissociation constant (Kₙ), a measure of binding affinity. bioascent.com This kinetic data is particularly useful for lead optimization, as compounds with slower dissociation rates (longer residence times) can exhibit prolonged pharmacological effects.
The data from these hypothetical biophysical experiments could be summarized as follows:
Interactive Data Table: Biophysical Characterization of Compound-Target Binding Users can sort and filter the data by clicking on the column headers.
| Technique | Parameter | Value | Unit | Interpretation |
|---|---|---|---|---|
| ITC | Dissociation Constant (Kₙ) | 45 | nM | High-affinity interaction. |
| Stoichiometry (n) | 1.02 | Indicates a 1:1 binding ratio of compound to protein. | ||
| Enthalpy (ΔH) | -8.5 | kcal/mol | Binding is enthalpically driven, suggesting strong H-bonds. nih.gov | |
| Entropy (ΔS) | +2.1 | cal/mol·K | Small favorable entropic contribution. | |
| SPR | Association Rate (kₐ) | 2.1 x 10⁵ | M⁻¹s⁻¹ | Rapid binding of the compound to the target. |
| Dissociation Rate (kₙ) | 9.5 x 10⁻³ | s⁻¹ | Moderately slow dissociation from the target. | |
| Dissociation Constant (Kₙ) | 45.2 | nM | Confirms high-affinity binding (calculated from kₙ/kₐ). |
These biophysical results would provide definitive confirmation of the direct binding of this compound to its identified molecular target, offering a detailed quantitative understanding of the interaction at the molecular level.
Advanced Analytical and Purification Methodologies for 1 Methoxyisoquinoline 7 Carboxylic Acid
Chromatographic Separation Techniques for Isolation, Purity Assessment, and Quantitative Analysis.
Chromatography is the cornerstone for the analysis of 1-Methoxyisoquinoline-7-carboxylic acid, providing the means to separate the target compound from impurities, starting materials, and by-products. The selection of a specific chromatographic technique is dictated by the analytical goal, whether it is for routine purity checks, detailed impurity profiling, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment and quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed given the compound's moderate polarity.
Method development would involve the systematic optimization of several parameters to achieve a robust separation. A typical starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the acidic analyte, a pH modifier like formic acid or phosphoric acid is added to the aqueous phase to suppress the ionization of the carboxylic acid group, thereby promoting better retention and symmetrical peaks.
Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.net Validation ensures the method is reliable, reproducible, and accurate for quality control purposes. medwinpublishers.com The validation process assesses several key performance characteristics. pharmtech.com
Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is solely from the analyte of interest, free from interference from impurities or matrix components. | The analyte peak should be well-resolved from all other peaks and demonstrate peak purity. |
| Linearity | To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. researchgate.net |
| Accuracy | To measure the closeness of the test results to the true value, often assessed by spike/recovery studies. | Percent recovery should be within 98.0% to 102.0%. researchgate.net |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). pharmtech.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain ≤ 2% under varied conditions. researchgate.net |
This table is interactive. You can sort and filter the data.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. lmaleidykla.lt Therefore, GC analysis is primarily employed for the detection of volatile impurities, such as residual solvents from the synthesis process, or for the analysis of the compound after conversion into a more volatile derivative. colostate.edu
For derivatization, the active hydrogen of the carboxylic acid group is replaced. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the carboxylic acid into its corresponding trimethylsilyl (B98337) (TMS) ester. This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis, often coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.
The primary application of GC in this context is for limit tests of volatile organic compounds used during manufacturing, ensuring they are below acceptable safety thresholds.
Table 2: Hypothetical GC Analysis of Potential Volatile Impurities
| Potential Impurity (Solvent) | Boiling Point (°C) | Expected Retention Time (min) |
|---|---|---|
| Methanol | 64.7 | 2.5 |
| Toluene | 110.6 | 5.8 |
| N,N-Dimethylformamide (DMF) | 153 | 8.2 |
This table is interactive. You can sort and filter the data.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, primarily using supercritical carbon dioxide as the main mobile phase. afmps.be This reduces the consumption of organic solvents and allows for faster separations due to the low viscosity and high diffusivity of the supercritical fluid. selvita.com
The compound this compound is achiral, meaning it does not have non-superimposable mirror images, so chiral separation is not applicable. However, SFC is exceptionally well-suited for high-throughput analysis in discovery and development settings. Its speed allows for the rapid screening of synthetic batches for purity and reaction monitoring. nih.govnih.gov The technique is particularly advantageous for separating polar compounds when using polar stationary phases and adding polar modifiers like methanol to the CO₂ mobile phase. mdpi.com
Table 3: Comparison of Typical HPLC and SFC Methods for High-Throughput Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Aqueous buffers, water | Supercritical Carbon Dioxide (CO₂) |
| Organic Solvent Usage | High (e.g., Acetonitrile, Methanol) | Low (used as a modifier, typically <40%) |
| Typical Analysis Time | 5-15 minutes | 1-5 minutes |
| Column Equilibration Time | Longer | Shorter |
| Operating Pressure | Moderate (100-400 bar) | High (100-200 bar) |
| Environmental Impact | Higher (solvent waste) | Lower (CO₂ is recycled or vented) |
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When high-purity this compound is required on a scale larger than milligrams, preparative chromatography is the method of choice. warwick.ac.uk This technique is a direct scale-up of the analytical HPLC method developed for purity assessment. The goal shifts from obtaining analytical data to isolating and collecting the purified compound. warwick.ac.uk
The scale-up process involves increasing the column diameter and length to accommodate larger sample loads. The flow rate is increased proportionally to maintain the linear velocity of the mobile phase. To maximize throughput, the column is intentionally overloaded, meaning a much larger mass of the sample is injected than in an analytical run. This can be done through "concentration overloading" (injecting a highly concentrated sample) or "volume overloading" (injecting a large volume of a less concentrated sample). warwick.ac.uk
Fractions of the eluent are collected as the target compound peak exits the column. These fractions are then analyzed using the analytical HPLC method to assess their purity. Fractions meeting the required specification are combined, and the solvent is removed to yield the purified solid product. While expensive, this method is invaluable for producing high-purity material for reference standards or early-stage research.
Spectroscopic Quantification Methods.
Spectroscopic methods provide rapid and non-destructive ways to determine the concentration of this compound in solution.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for quantifying compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. masterorganicchemistry.com While a simple carboxylic acid functional group has a weak absorption around 210 nm, the isoquinoline (B145761) ring system in this compound is a strong chromophore, exhibiting significant absorbance at higher, more useful wavelengths (typically in the 250-350 nm range). researchgate.netlibretexts.org
The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of an unknown sample, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning a solution of the compound across a range of UV wavelengths. A plot of absorbance versus concentration should yield a straight line, the slope of which is related to the molar extinction coefficient (ε), a constant that is a measure of how strongly the compound absorbs light at that specific wavelength.
Table 4: Example Calibration Data for UV-Vis Quantification
| Standard Concentration (mg/mL) | Absorbance at λmax |
|---|---|
| 0.002 | 0.115 |
| 0.004 | 0.231 |
| 0.008 | 0.462 |
| 0.012 | 0.690 |
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Once the calibration curve is established and its linearity is confirmed, the absorbance of a sample with an unknown concentration can be measured, and its concentration can be accurately determined by interpolation from the curve. The molar extinction coefficient can also be calculated from this data, providing a fundamental physical constant for the compound that is useful for future quantitative work.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity and Yield Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary analytical method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. This technique relies on the direct relationship between the integrated signal area of a specific proton in the target molecule and the number of nuclei contributing to that signal. By comparing the integral of a known, certified internal standard with a known concentration to the integral of a specific, well-resolved proton signal of this compound, a direct and highly accurate measurement of its mass and therefore its purity can be obtained.
For the purity assessment of this compound, a suitable internal standard must be chosen. Key criteria for the standard include high purity, chemical stability, non-reactivity with the analyte or solvent, and at least one signal that is well-resolved from any signals of the analyte. Maleic acid or dimethyl sulfone are often suitable candidates. A precisely weighed amount of the internal standard and the this compound sample are dissolved in a deuterated solvent, such as DMSO-d6, which can solubilize both the acidic analyte and the standard.
The ¹H-NMR spectrum is then acquired under specific quantitative conditions, which are crucial for accuracy. These conditions include ensuring a sufficient relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the standard, to allow for complete magnetization recovery between scans. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). researchgate.net
The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral area of the signal
N = Number of protons for the integrated signal
M = Molar mass
m = mass
P = Purity of the standard
For this compound, the singlet proton at position 8 or the methoxy (B1213986) group protons are often suitable for quantification due to their distinct chemical shifts and lack of coupling. This method allows for the determination of absolute purity and can simultaneously be used to quantify the yield of a reaction if the total volume of the reaction mixture is known.
Table 1: Hypothetical qNMR Purity Assessment of a this compound Batch
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.52 mg | 5.85 mg |
| Molar Mass (M) | 203.19 g/mol | 116.07 g/mol |
| Signal Used | H-8 (singlet) | Olefinic CH (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 0.95 |
| Purity of Standard (P_std) | - | 99.95% |
| Calculated Purity (P_analyte) | 98.7% | - |
Capillary Electrophoresis for High-Resolution Separations of Charged Species.
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. The compound's carboxylic acid group (pKa ≈ 3-5) and the basic isoquinoline nitrogen (pKa ≈ 5-6) allow it to exist as an anion, a cation, or a zwitterion depending on the pH of the background electrolyte (BGE). This charge variability is the basis for its separation by CE, which separates molecules based on their charge-to-size ratio.
Method Optimization for Complex Mixture Analysis and Charge-Based Separations.
Optimizing a CE method for this compound and its potential impurities, such as starting materials or side-products from synthesis, involves the systematic variation of several key parameters to achieve the desired resolution and analysis time.
Background Electrolyte (BGE) pH: The pH of the BGE is the most critical parameter. nih.gov At a pH below its isoelectric point (pI), the compound will be positively charged and migrate towards the cathode. At a pH above its pI, it will be negatively charged and migrate, against the electroosmotic flow (EOF), towards the anode. By carefully selecting a pH (e.g., pH 2.5 for cationic analysis or pH 9.0 for anionic analysis), the charge state of the analyte and impurities can be manipulated to maximize separation.
BGE Composition and Concentration: The choice of buffer, such as phosphate (B84403) or borate, and its concentration affects the ionic strength of the BGE, which in turn influences migration times and peak shapes. Higher concentrations can reduce peak broadening but may lead to increased Joule heating. mdpi.com
Organic Modifiers: Adding organic solvents like acetonitrile or methanol to the BGE can alter the viscosity of the medium and the solvation of the analytes, thereby modifying the EOF and electrophoretic mobility to improve resolution between structurally similar compounds. nih.gov
Capillary Temperature and Applied Voltage: Increasing the voltage generally leads to shorter analysis times, but can cause excessive Joule heating, which may degrade the sample and affect separation efficiency. Controlling the capillary temperature is essential for maintaining reproducible migration times. diva-portal.org
Table 2: Example of Parameter Optimization for CE Analysis of this compound
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| BGE | 20 mM Phosphate | 50 mM Borate | Improved peak shape |
| pH | 7.0 | 9.2 | Better resolution from anionic impurities |
| Voltage | 20 kV | 25 kV | Faster analysis time |
| Temperature | 25°C | 25°C | Maintained for reproducibility |
| Organic Modifier | None | 10% Acetonitrile | Sharper peaks, improved selectivity |
Application in Process Monitoring and Reaction Kinetics.
The rapid analysis times (typically a few minutes) and low sample consumption (nanoliter volumes) of CE make it an ideal tool for at-line or on-line monitoring of the synthesis of this compound. usda.govnih.gov By periodically drawing a small aliquot from the reaction vessel, the progress of the reaction can be tracked in near real-time.
This allows for the monitoring of:
Consumption of Reactants: The disappearance of starting materials can be quantitatively measured.
Formation of Product: The increase in the concentration of this compound provides a kinetic profile of the reaction.
Formation and Disappearance of Intermediates: Transient intermediates can be detected and their concentration profiles monitored, providing valuable mechanistic insights.
Generation of Impurities: The formation of by-products can be monitored, allowing for process adjustments to minimize their generation and optimize the final product's purity.
This real-time data is invaluable for determining the optimal reaction endpoint, ensuring batch-to-batch consistency, and facilitating process optimization studies.
Impurity Profiling and Stability Studies.
A thorough understanding of the impurity profile and stability characteristics of this compound is a critical regulatory requirement and essential for ensuring the quality and safety of any product containing it.
Identification of Degradation Pathways and Characterization of Degradants using hyphenated techniques (e.g., LC-MS/MS).
Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation, detection, and structural elucidation of impurities and degradation products. ajpaonline.com An LC method is first developed to separate the main compound from all potential process-related impurities and degradants. The effluent from the LC is then directed into the mass spectrometer.
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. ijprajournal.com The high-resolution mass spectrometry (HRMS) capability of instruments like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.
Further structural information is obtained through MS/MS fragmentation. By isolating the molecular ion of an impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. By analyzing these fragments, the structure of the degradant can be pieced together. For example, potential degradation pathways for this compound could include hydrolysis of the methoxy group to form 1-hydroxyisoquinoline-7-carboxylic acid, or decarboxylation to yield 1-methoxyisoquinoline. These transformations would be readily identified by their characteristic mass shifts and fragmentation patterns in an LC-MS/MS analysis.
Table 3: Potential Degradants of this compound and their LC-MS/MS Signatures
| Potential Degradant | Structure | Expected [M+H]⁺ (m/z) | Potential MS/MS Fragments | Degradation Pathway |
| Parent Compound | This compound | 204.0655 | Loss of H₂O, CO, CH₃ | - |
| Hydrolysis Product | 1-hydroxyisoquinoline-7-carboxylic acid | 190.0499 | Loss of H₂O, CO | Acid/Base catalyzed hydrolysis |
| Decarboxylation Product | 1-methoxyisoquinoline | 160.0757 | Loss of CH₃, HCN | Thermal stress |
| Oxidation Product | N-oxide derivative | 220.0604 | Loss of O, H₂O, CO | Oxidative stress |
Photostability and Thermal Stability Assessments under Various Conditions.
Stability testing evaluates how the quality of the compound varies with time under the influence of environmental factors such as light and temperature. ich.org
Photostability Assessment: As per ICH guideline Q1B, photostability testing is conducted to demonstrate that light exposure does not result in unacceptable change. europa.eu Samples of solid this compound and its solution in a relevant solvent are exposed to a light source producing a standardized output similar to the D65/ID65 emission standard. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. A parallel set of samples is kept in the dark under the same temperature conditions to serve as a control. Samples are analyzed at specified time points for the appearance of any degradation products and for any change in purity using a validated stability-indicating HPLC method.
Thermal Stability Assessment: Thermal stability is assessed by exposing the compound to elevated temperatures. Forced degradation studies involve exposing the compound to more extreme conditions (e.g., 80°C in solid state and in solution at various pH values) to rapidly identify potential degradation products. mdpi.com Long-term stability studies are conducted under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines. Samples are analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months) to monitor the purity and impurity levels.
Table 4: Example Protocol for a Forced Degradation Study
| Condition | Medium | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Assess stability to acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Assess stability to base |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Assess stability to oxidation |
| Thermal (Solid) | - | 80°C | 48 hours | Assess solid-state thermal stability |
| Photolytic (Solution) | Water/Acetonitrile | 25°C | Per ICH Q1B | Assess photostability in solution |
Potential Applications in Advanced Materials, Catalysis, and Intermediate Synthesis
Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules
The utility of a molecule in organic synthesis is often defined by its functional groups and the structural complexity it can impart to a target molecule. 1-Methoxyisoquinoline-7-carboxylic acid possesses a unique combination of a methoxy (B1213986) group at the 1-position and a carboxylic acid at the 7-position on the isoquinoline (B145761) core, making it a versatile intermediate.
Precursor to Structurally Diverse Bioactive Natural Products and Synthetic Drug Candidates
The isoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), are classified as 'privileged scaffolds' in drug discovery. mdpi.comnih.gov This designation is due to their prevalence in biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-viral, anti-cancer, and treatments for Parkinson's disease. mdpi.comnih.gov Optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, in particular, are highly sought-after as building blocks for creating complex natural products and synthetic pharmaceuticals. nih.gov
While direct synthesis of named natural products using this compound is not extensively documented in publicly available research, its structural class is fundamental to medicinal chemistry. For instance, various isoquinoline carboxylate derivatives serve as key intermediates in the synthesis of significant pharmaceutical agents. A notable example is the use of a 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate derivative as a crucial intermediate in the synthesis of Roxadustat, a drug used to treat anemia. google.com This highlights the established role of the isoquinoline carboxylate framework in constructing complex, biologically active molecules. The functional handles on this compound—the carboxylic acid for amide bond formation or other modifications, and the methoxy group which can influence electronic properties or be a site for further chemical transformation—position it as a valuable precursor for generating libraries of novel compounds for drug discovery programs.
| Scaffold Type | Therapeutic Areas of Interest | Reference |
| Isoquinolines | Antitumor, Antimalarial, Antibacterial, Antiviral | nih.gov |
| Tetrahydroisoquinolines (THIQs) | Anti-inflammatory, Anti-fungal, Anti-cancer, Parkinson's Disease | mdpi.comnih.gov |
| Tetrahydroisoquinoline Carboxylic Acids | Influenza Virus, Bacterial Infections (NDM-1 inhibition) | mdpi.com |
Building Block for Oligomers, Polymers, and Macromolecules
Currently, there is a lack of specific research data in the public domain detailing the use of this compound as a monomer or building block for the synthesis of oligomers, polymers, or other macromolecules.
Applications in Metal Coordination Chemistry and Ligand Design
The structure of this compound, containing both a nitrogen atom within the aromatic ring system and a carboxylate group, allows it to act as a bifunctional or heteroditopic ligand. polimi.it These two sites can coordinate to metal ions, making the molecule a candidate for applications in catalysis and materials science.
Design of Chiral Ligands for Asymmetric Catalysis (e.g., transition metal-catalyzed reactions)
The design of effective chiral ligands is paramount to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov Carboxylic acids and nitrogen-containing heterocycles are common components of such ligands. researchgate.netscispace.com The combination of these features in one molecule is particularly advantageous.
While this compound itself is not chiral, it can be used as a scaffold to build more complex, chiral ligands. The carboxylic acid group can be converted to an amide with a chiral amine, or the isoquinoline core can be further substituted. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group can act as coordination points for a transition metal center. This coordination modifies the electronic and steric environment of the metal, which in turn can induce enantioselectivity in a catalyzed reaction. mdpi.com
Research on related compounds demonstrates this principle. For example, oxorhenium(V) complexes incorporating isoquinoline-1-carboxylic acid and 4-methoxy-2-quinolinecarboxylic acid have been synthesized and successfully used as catalysts in the epoxidation of cyclooctene. rsc.org Furthermore, coordination compounds derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and tested, albeit with low success, in enantioselective Henry and Michael addition reactions. mdpi.comresearchgate.net These examples underscore the potential of the isoquinoline carboxylic acid framework in the design of new catalyst systems.
| Related Ligand | Metal Complex | Catalytic Application | Reference |
| Isoquinoline-1-carboxylic acid | Oxorhenium(V) | Epoxidation of cyclooctene | rsc.org |
| 4-Methoxy-2-quinolinecarboxylic acid | Oxorhenium(V) | Epoxidation of cyclooctene | rsc.org |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Cu(II), Co(II) | Enantioselective Henry and Michael reactions | mdpi.comresearchgate.net |
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers for Gas Storage or Separation
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked together by organic molecules. nih.govmdpi.com The properties of these materials, such as porosity, are determined by the geometry of the metal ion and the structure of the organic linker. Multifunctional aromatic carboxylic acids are among the most common and versatile building blocks for these architectures. mdpi.com
This compound is a suitable candidate for use as an organic linker. It possesses two distinct coordination sites: the nitrogen atom of the pyridine (B92270) part of the isoquinoline ring and the deprotonated carboxylate group. This allows it to bridge multiple metal centers to form one-, two-, or three-dimensional networks. polimi.it
The utility of related isoquinoline-based ligands in forming such structures has been demonstrated.
Isoquinoline-5-carboxylic acid has been combined with Cu(II) ions to afford two-dimensional coordination polymers. polimi.it
Quinoline-2,4-dicarboxylic acid has been used with various lanthanide(III) ions to create a series of novel three-dimensional coordination polymers. nih.gov
These examples show that the isoquinoline carboxylate scaffold is effective in directing the assembly of extended metal-organic networks. By extension, this compound represents a potential building block for creating new MOFs or CPs with tailored structures for applications such as gas storage or chemical separations.
Potential in Sensing and Diagnostics
At present, there is no specific research available in the public domain regarding the application of this compound in the fields of chemical sensing or medical diagnostics.
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the isoquinoline scaffold makes this compound a candidate for the development of fluorescent probes and chemosensors. The carboxylic acid group can be functionalized to introduce specific recognition elements for detecting various analytes. While specific research on the development of fluorescent probes directly from this compound is limited, the broader class of quinoline (B57606) and isoquinoline carboxylic acids has been explored for such purposes. nih.govnih.govmdpi.com The principle behind these applications often involves the modulation of the fluorophore's emission properties upon binding to a target analyte.
Table 1: Potential Design Concepts for Fluorescent Probes
| Analyte Target | Proposed Recognition Moiety | Potential Sensing Mechanism |
|---|---|---|
| Metal Ions | Amide or ester linkage to a chelating agent | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |
| pH | The carboxylic acid group itself | pH-dependent protonation state affecting fluorescence |
Biosensing Applications based on Molecular Recognition
Building upon the principles of fluorescent probes, this compound could potentially be utilized in biosensing applications. Molecular recognition is a key aspect of biosensing, where a synthetic receptor selectively binds to a biological target. ijacskros.com The carboxylic acid functionality of this compound allows for its covalent attachment to biomolecules or surfaces, a critical step in the fabrication of biosensors. For instance, it could be conjugated to antibodies or nucleic acids to create fluorescent labels for immunoassays or DNA sensing platforms. While direct applications of this specific compound in biosensors are not extensively documented, the development of biosensors for carboxylic acids in general is an active area of research. researchgate.net
Theoretical and Exploratory Contributions to Materials Science (e.g., organic semiconductors, optoelectronic devices)
The conjugated π-system of the isoquinoline ring in this compound suggests its potential for investigation in materials science, particularly in the field of organic electronics.
Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. ucl.ac.uk The electronic properties of these materials are dictated by their molecular structure. Theoretical studies, such as those employing density functional theory (DFT), could elucidate the frontier molecular orbital (HOMO-LUMO) energy levels of this compound. This information is crucial for predicting its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Quinoline |
Challenges and Future Research Directions for 1 Methoxyisoquinoline 7 Carboxylic Acid
Development of Novel, Efficient, and Divergent Synthetic Routes
The synthesis of highly substituted isoquinolines like 1-methoxyisoquinoline-7-carboxylic acid often relies on classical methods that may not be optimal for large-scale production or the generation of diverse analogues. researchgate.net Traditional approaches such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while foundational, frequently suffer from limitations like harsh reaction conditions, low yields, and a narrow substrate scope. researchgate.net Therefore, a primary challenge is the development of more robust and flexible synthetic strategies.
Transitioning a synthetic route from a laboratory scale to industrial production presents significant hurdles, primarily concerning cost, safety, and efficiency. For this compound, these challenges are magnified by its multi-substituted nature, which can necessitate lengthy synthetic sequences and the use of expensive reagents and catalysts. researchgate.net
Key challenges include:
Cost of Starting Materials: The availability and cost of appropriately substituted precursors are critical factors. Multi-step syntheses to create the necessary precursors can dramatically increase the final cost.
Use of Precious Metal Catalysts: Many modern cross-coupling and C-H activation reactions that could streamline the synthesis rely on expensive transition metals like palladium, rhodium, or iridium. researchgate.net The cost and limited availability of these metals are significant barriers to industrial scale-up.
Reaction Efficiency and Yield: Low yields in any step of the synthesis lead to significant material loss, increasing waste and cost. Optimizing each reaction for maximum conversion and minimal byproduct formation is essential.
Purification: Chromatographic purification, common in laboratory settings, is often impractical and costly at an industrial scale. Developing routes that yield products with high purity, amenable to crystallization or simple extraction, is a major goal.
| Parameter | Traditional Synthesis (e.g., Bischler-Napieralski) | Future Industrial Route |
|---|---|---|
| Catalysts | Stoichiometric Lewis acids (e.g., POCl₃, P₂O₅) pharmaguideline.com | Catalytic, recyclable, earth-abundant metals (e.g., Fe, Cu) researchgate.net |
| Reaction Conditions | Harsh, high temperatures researchgate.net | Milder, lower energy input |
| Atom Economy | Often low due to dehydrating agents and multi-step processes | High, through C-H activation and one-pot reactions researchgate.net |
| Scalability Issues | Exothermic reactions, hazardous reagents, difficult purification | Improved process safety, non-chromatographic purification |
Moving away from conventional heating and toxic organic solvents is a key objective in modern organic synthesis. The exploration of alternative energy sources and reaction media can lead to increased efficiency, novel reactivity, and improved safety and environmental profiles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org Its application to key steps in the synthesis of this compound could significantly improve efficiency. acs.orgacs.org Protocols for microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have already been developed for creating isoquinoline (B145761) libraries. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis offers a green and powerful method for forming radical intermediates under exceptionally mild conditions. nih.gov This approach could enable novel C-H functionalization or cyclization strategies for constructing the isoquinoline core, avoiding the need for pre-functionalized starting materials and harsh reagents. rsc.orgacs.orgacs.org
Alternative Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Research into using media such as water, supercritical fluids (like CO₂), or recyclable solvents like polyethylene (B3416737) glycol (PEG) for isoquinoline synthesis is an active area. tandfonline.com These solvents not only reduce environmental impact but can also offer unique reactivity and simplify product isolation.
| Technology | Principle | Potential Advantage for Synthesis |
|---|---|---|
| Microwave Irradiation | Direct heating of polar molecules via dielectric loss. rsc.org | Drastically reduced reaction times; improved yields; enhanced reaction control. nih.gov |
| Visible-Light Photocatalysis | Use of light to generate reactive radical species under mild conditions. acs.org | Enables novel bond formations; avoids harsh reagents; high functional group tolerance. nih.gov |
| PEG-400 Medium | Acts as a green, recyclable, and non-toxic reaction solvent. | Facilitates catalyst recycling; reduces use of volatile organic compounds (VOCs). |
| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. | Improved safety, scalability, and process control; enables rapid optimization. |
Comprehensive Exploration of Structure-Activity Relationships and Deeper Target Identification
While the isoquinoline scaffold is present in numerous bioactive molecules, the specific biological activities of this compound are not extensively characterized. researchgate.netnumberanalytics.com A significant future direction is the systematic exploration of its biological potential through comprehensive screening and mechanistic studies.
High-Throughput Screening (HTS) allows for the rapid assessment of a large number of compounds against a wide array of biological targets. nih.gov For this compound, HTS initiatives would be instrumental in identifying novel biological activities.
The process would involve:
Library Generation: Synthesizing a library of derivatives based on the this compound scaffold. Modifications would systematically probe the importance of the methoxy (B1213986) group, the carboxylic acid, and substitutions at other positions on the isoquinoline ring.
Assay Development: Utilizing a diverse panel of assays targeting different biological processes, such as specific enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), or cellular phenotypes (e.g., cancer cell proliferation, microbial growth). thermofisher.commdpi.com
Screening and Hit Identification: Performing the HTS to identify "hits"—compounds that show activity in a particular assay. nih.gov
Hit-to-Lead Optimization: Chemically modifying the initial hits to improve potency, selectivity, and drug-like properties, guided by structure-activity relationship (SAR) data.
| Screening Target Class | Example Assays | Rationale for Isoquinoline Scaffolds |
|---|---|---|
| Enzyme Inhibition | Kinase panels, protease assays, HDAC activity | Many isoquinoline alkaloids are known enzyme inhibitors. researchgate.net |
| Anticancer Activity | Cell viability assays (e.g., MTT) against cancer cell lines | The isoquinoline core is a feature of several anticancer agents. numberanalytics.com |
| Antimicrobial Activity | Bacterial or fungal growth inhibition assays | Natural isoquinolines like berberine (B55584) possess antimicrobial properties. numberanalytics.com |
| Receptor Binding | Radioligand binding assays for GPCRs or ion channels | The rigid, nitrogen-containing scaffold can mimic neurotransmitters. |
Once a biological activity is identified, elucidating the mechanism of action (MoA) is paramount. For this compound and its active derivatives, future research must move beyond simple activity readouts to a deeper understanding of how they function.
This involves:
Target Deconvolution: Identifying the specific protein or pathway that a hit compound interacts with to produce its biological effect. This can involve techniques like affinity chromatography, genetic screening, or computational modeling.
Biochemical and Biophysical Studies: Characterizing the direct interaction between the compound and its target protein to determine binding affinity, kinetics, and the specific binding site.
Cellular Imaging and Pathway Analysis: Using advanced microscopy and molecular biology techniques to visualize the compound's effects on sub-cellular structures and signaling pathways.
In Vivo Studies: Evaluating the compound's efficacy and mechanism in relevant animal models to understand its effects at a systemic level.
A thorough understanding of the structure-activity relationship (SAR) is crucial. nih.gov For example, studies on related tetrahydroisoquinoline derivatives have shown that the nature of substituents and the length of linker chains can dramatically impact potency and selectivity for biological targets like P-glycoprotein. unito.it Similar systematic studies would be essential for optimizing the activity of this compound.
Sustainable and Environmentally Benign Production Methodologies
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, future research must prioritize the development of production methods that are not only efficient and cost-effective but also environmentally benign. rsc.org
This involves a holistic approach to the entire synthetic process:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net
Use of Renewable Feedstocks: Exploring biosynthetic pathways or using starting materials derived from renewable resources rather than petrochemicals.
Catalysis over Stoichiometric Reagents: Employing catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction and generate significant waste.
Design for Degradation: Designing the final molecule and any byproducts to be biodegradable, preventing them from persisting in the environment.
Waste Reduction: Implementing processes that minimize or eliminate the generation of hazardous waste.
By integrating these principles, the synthesis of this compound can be aligned with modern standards of sustainable chemical production, ensuring its potential benefits can be realized without undue environmental cost.
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Design synthetic routes to minimize waste generation from the outset. |
| Atom Economy | Utilize addition and cycloaddition reactions that incorporate all reactant atoms into the product. researchgate.net |
| Less Hazardous Chemical Syntheses | Replace toxic reagents (e.g., heavy metals, harsh acids) with safer alternatives. |
| Designing Safer Chemicals | Modify the structure to reduce potential toxicity while maintaining desired function. |
| Safer Solvents and Auxiliaries | Use water, supercritical CO₂, or recyclable solvents like PEG instead of chlorinated solvents. tandfonline.com |
| Catalysis | Employ highly efficient and recyclable catalysts, preferably non-precious metals. |
Biocatalytic Approaches and Enzyme Engineering for Biosynthesis
Traditional chemical synthesis routes for complex heterocyclic compounds like this compound often involve multiple steps, harsh reaction conditions, and the generation of hazardous waste. Biocatalysis, utilizing enzymes or whole microorganisms, presents a green and highly selective alternative. The biosynthesis of related isoquinoline alkaloids in nature provides a blueprint for developing enzymatic pathways for this specific compound. ontosight.aikegg.jp
The biosynthesis of the core isoquinoline scaffold in plants begins with the amino acid tyrosine. nih.gov A series of enzymatic reactions, including those catalyzed by tyrosine decarboxylase, oxidases, and transferases, construct the characteristic bicyclic ring system. ontosight.aithieme-connect.com While a natural pathway for this compound is not documented, the principles of metabolic engineering can be applied to design a synthetic biological route. ingentaconnect.comnih.gov
Enzyme engineering, through techniques like directed evolution and rational design, can be employed to create novel biocatalysts with tailored substrate specificity and enhanced activity. For instance, carboxylic acid reductases (CARs) are enzymes that can convert carboxylic acids into aldehydes, which are versatile intermediates for further enzymatic modification. researchgate.net An engineered CAR could potentially be used to modify the carboxylic acid group at the 7-position. Similarly, O-methyltransferases could be engineered to specifically add a methoxy group at the 1-position of an appropriate isoquinoline precursor.
Future research will likely focus on:
Pathway Elucidation: Identifying and characterizing enzymes from various organisms that can perform the necessary chemical transformations on isoquinoline precursors.
Enzyme Engineering: Modifying existing enzymes to accept this compound precursors and catalyze the desired reactions with high efficiency and stereoselectivity.
Metabolic Engineering: Assembling a complete biosynthetic pathway in a microbial host, such as E. coli or Saccharomyces cerevisiae, to enable the production of the target compound from simple feedstocks like glucose. nih.gov
Table 1: Key Enzyme Classes in Isoquinoline Alkaloid Biosynthesis and Their Potential Engineered Function
| Enzyme Class | Natural Function in Isoquinoline Biosynthesis | Potential Engineered Application for Target Compound |
|---|---|---|
| Tyrosine Decarboxylase (TYDC) | Converts tyrosine/DOPA to dopamine, a primary building block. nih.gov | Provides the foundational phenethylamine (B48288) unit for the isoquinoline core. |
| Norcoclaurine Synthase (NCS) | Catalyzes the key Pictet-Spengler condensation to form the isoquinoline scaffold. ontosight.ai | Could be engineered to accept modified substrates to form a 7-carboxy-substituted isoquinoline ring. |
| Cytochrome P450 Monooxygenases | Catalyze various hydroxylations, oxidations, and ring formations. nih.gov | Engineered variants could introduce the methoxy group at the C1 position. |
| O-Methyltransferases (OMTs) | Transfer a methyl group to hydroxyl moieties on the isoquinoline ring. nih.gov | A highly specific OMT could be designed to methylate a C1-hydroxyl precursor. |
| Carboxylic Acid Reductases (CARs) | Not native to the pathway, but reduce carboxylic acids to aldehydes. researchgate.net | Could be used to modify the C7-carboxylic acid group for further derivatization. |
Application of Circular Economy Principles in Compound Synthesis and Recovery
The pharmaceutical and chemical industries are increasingly adopting circular economy principles to minimize environmental impact and enhance economic sustainability. pharmamanufacturing.comefpia.eu This model moves away from the traditional linear "take-make-dispose" approach towards a system that emphasizes waste reduction, resource circulation, and the use of renewable materials. efpia.eunih.gov
For the synthesis and recovery of this compound, circular economy principles can be applied at multiple stages:
Renewable Feedstocks: Utilizing bio-based starting materials derived from non-food biomass instead of petroleum-based precursors. Green chemistry principles encourage the transition to renewable feedstocks. instituteofsustainabilitystudies.com
Solvent Recovery and Reuse: Implementing advanced solvent recovery technologies to capture and purify solvents used during synthesis and purification, thereby reducing both operational costs and environmental emissions. instituteofsustainabilitystudies.com The judicious use of safer, recyclable solvents is a core tenet of green chemistry. pharmamanufacturing.com
Catalyst Recycling: Employing heterogeneous catalysts or developing methods for the efficient recovery and reuse of homogeneous catalysts to minimize waste and reduce the demand for precious metals.
Waste Valorization: Identifying opportunities to convert by-products and waste streams from the synthesis process into valuable materials for other applications, rather than treating them as disposable waste. instituteofsustainabilitystudies.com
Eco-Design: Designing the synthesis process from the outset to maximize atom economy, reduce the number of steps, and minimize energy consumption, aligning with the core principles of green chemistry. pharmamanufacturing.cominstituteofsustainabilitystudies.com
The implementation of these principles faces challenges, particularly within the highly regulated pharmaceutical industry, where changes to manufacturing processes can be time-consuming and costly to approve. efpia.euefpia.eu However, the long-term benefits of increased efficiency, reduced environmental liability, and improved resource security are driving innovation in this area. efpia.eu
Table 2: Circular Economy Strategies for the Synthesis of this compound
| Principle | Application in Synthesis & Recovery | Potential Benefit |
|---|---|---|
| Reduce | Optimize reaction conditions to use less solvent and energy; improve atom economy. instituteofsustainabilitystudies.com | Lower manufacturing costs and reduced environmental footprint. |
| Reuse | Recover and reuse solvents and catalysts after purification. efpia.eu | Decreased raw material consumption and waste generation. |
| Recycle | Design packaging and containers for recyclability. efpia.eu | Reduced landfill waste and support for a circular materials economy. |
| Recover | Extract valuable materials from waste streams for other uses (valorization). instituteofsustainabilitystudies.com | Creation of new revenue streams and reduction of disposal costs. |
| Renewable Inputs | Source starting materials from bio-based feedstocks instead of fossil fuels. instituteofsustainabilitystudies.com | Reduced carbon footprint and decreased reliance on finite resources. |
Advanced Computational Modeling for Predictive Design and Discovery
Computational modeling has become an indispensable tool in modern chemistry and materials science, enabling the prediction of molecular properties and the simulation of complex systems. For a compound like this compound, these in silico methods can accelerate the discovery of new applications and guide the design of derivatives with enhanced performance, significantly reducing the time and cost associated with traditional experimental approaches. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering and developing new molecules. jsr.orgmdpi.com By training algorithms on vast datasets of chemical structures and their associated properties, ML models can identify complex patterns and make accurate predictions for novel compounds. nih.govnih.gov
For this compound, AI and ML can be applied in several key areas:
Property Prediction: ML models, such as those for Quantitative Structure-Activity Relationship (QSAR), can predict the biological activity, toxicity, solubility, and other key physicochemical properties of the compound and its derivatives. mdpi.com This allows for the rapid virtual screening of large libraries of potential molecules to prioritize the most promising candidates for synthesis and testing. nih.gov
De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. nih.gov These models can be optimized to generate structures with a desired set of properties, such as high binding affinity to a specific biological target or specific characteristics for an advanced material.
Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic routes. mit.edu This can help chemists overcome synthetic challenges and streamline the production process.
Table 3: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Objective |
|---|---|---|
| Virtual Screening | Using ML models to predict the activity of thousands of virtual derivatives against a biological target. nih.gov | Identify high-potential candidates for further investigation. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Eliminate candidates with poor pharmacokinetic or safety profiles early on. |
| Generative Design | Creating novel molecular structures with optimized properties using generative models. nih.gov | Explore new chemical space and design molecules with superior performance. |
| Retrosynthesis Planning | Predicting optimal chemical reaction pathways to synthesize a target molecule. mit.edu | Accelerate and improve the efficiency of chemical synthesis. |
Multi-Scale Modeling for Complex Biological and Material Systems
A multi-scale modeling approach for this compound could involve:
Quantum Mechanics (QM) Scale: At the most fundamental level, QM calculations can determine the electronic structure, charge distribution, and reactivity of the molecule itself. This provides highly accurate parameters for higher-level models.
Molecular Dynamics (MD) Scale: Using the parameters from QM, MD simulations can model the interactions of the molecule with its immediate environment, such as its binding to a protein's active site or its arrangement within a polymer matrix. This reveals information about binding affinity, conformational changes, and local structural organization.
Coarse-Grained (CG) and Systems Biology Scale: To simulate larger systems over longer timescales, such as the effect of the molecule on a cellular pathway or the bulk properties of a material, CG models are used. mdpi.com These models simplify the representation of molecules to focus on larger-scale phenomena, integrating data from lower scales to ensure physical realism. nih.govdiva-portal.org
By linking these different scales, researchers can simulate how a change at the molecular level (e.g., modifying a functional group on the isoquinoline ring) might translate into a macroscopic effect (e.g., altered therapeutic efficacy or improved material strength). researchgate.net
Table 4: Hierarchy of Multi-Scale Modeling for this compound
| Modeling Scale | Computational Method | System Studied | Information Gained |
|---|---|---|---|
| Electronic (Angstroms) | Quantum Mechanics (QM) | Single molecule | Electron distribution, reactivity, bond energies. |
| Atomic (Nanometers) | Molecular Dynamics (MD) | Molecule in solvent or bound to a protein. | Binding affinity, conformational dynamics, solvation. nih.gov |
| Mesoscale (Micrometers) | Coarse-Grained (CG) Modeling | Interaction with cell membranes, self-assembly. | Membrane permeability, nanoparticle formation. |
| Continuum (Millimeters) | Finite Element Method (FEM) | Drug diffusion in tissue, stress in a material. | Bio-distribution, mechanical properties. nih.gov |
Emerging Applications and Cross-Disciplinary Research Opportunities
The unique chemical structure of this compound makes it a candidate for exploration in a variety of advanced applications beyond traditional pharmaceuticals. Cross-disciplinary research, particularly at the intersection of chemistry, materials science, and nanotechnology, is expected to uncover novel uses for this compound.
Integration with Nanotechnology for Drug Delivery Systems or Advanced Materials
Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility, low bioavailability, and lack of target specificity. nih.gov By incorporating this compound into nanocarriers, its therapeutic potential could be significantly enhanced.
Potential nanotechnology-based drug delivery systems include:
Liposomes: Encapsulating the compound within these lipid-based vesicles can improve its solubility and protect it from premature degradation in the body.
Polymeric Nanoparticles: The compound can be encapsulated within or chemically conjugated to biodegradable polymers like polylactic-co-glycolic acid (PLGA). nih.gov This allows for controlled, sustained release of the drug over time and can be designed to target specific tissues. nih.gov
Nanosuspensions: For poorly soluble compounds, milling the drug into particles of nanometer size can dramatically increase its surface area, leading to improved dissolution rates and bioavailability. nih.gov
Beyond drug delivery, the isoquinoline scaffold is of interest in materials science. Its rigid, planar structure and potential for functionalization suggest it could serve as a building block for advanced materials. For example, it could be incorporated into polymers to create materials with specific optical, electronic, or thermal properties for use in organic electronics or high-performance coatings.
Table 5: Potential Nanocarrier Systems for this compound
| Nanocarrier Type | Description | Potential Advantage for the Compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can carry both hydrophilic and hydrophobic drugs; improves biocompatibility. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. nih.gov | Provides controlled and sustained release; can be surface-functionalized for targeting. |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. | High stability, controlled release, and good tolerability. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug. nih.gov | Enhances the dissolution rate and bioavailability of poorly soluble drugs. |
| Micelles | Self-assembling core-shell structures made from amphiphilic molecules. | Increases solubility of hydrophobic compounds in aqueous solutions. nih.gov |
Role in Chemical Biology Tools and Probes for Biological System Elucidation
The elucidation of complex biological systems increasingly relies on the development of sophisticated chemical biology tools and probes. These molecular instruments allow for the visualization, manipulation, and interrogation of biological processes within the native cellular environment. nih.gov While direct research on this compound in this context is not extensively documented in publicly available literature, its structural motifs—the isoquinoline core, the methoxy group, and the carboxylic acid handle—suggest a significant potential for its application in the design and synthesis of such tools. The isoquinoline scaffold, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. mdpi.com
The development of chemical probes from scaffolds like this compound involves strategic chemical modifications to bestow specific functionalities. nih.gov The carboxylic acid group is a particularly versatile functional group for this purpose. It can be readily derivatized to attach a variety of reporters, linkers, or reactive groups without significantly altering the core structure's inherent biological activity. nih.govthermofisher.comnih.gov This adaptability is crucial for creating a diverse toolbox of probes from a single parent compound.
One of the most promising applications for isoquinoline-based compounds is in the development of fluorescent probes. The inherent fluorescence of the isoquinoline ring system can be modulated by its substituents. researchgate.netnih.gov The methoxy group on the this compound scaffold can influence the photophysical properties of the molecule, potentially enhancing its quantum yield and shifting its emission spectrum. mdpi.com By chemically modifying the carboxylic acid group, this core structure could be transformed into probes for various biological applications, including cellular imaging and sensing of specific analytes. For instance, derivatives of 7-methoxycoumarin-3-carboxylic acid have been successfully employed as fluorescent, cell-cleavable protecting groups to monitor cellular uptake. nih.gov This parallel suggests a similar potential for this compound.
Beyond fluorescence, the this compound structure serves as a valuable starting point for the synthesis of enzyme inhibitors. The carboxylic acid moiety is a common feature in the pharmacophores of many enzyme inhibitors, often playing a critical role in binding to the active site. nih.govchemrxiv.org Through targeted derivatization of the carboxylic acid and other positions on the isoquinoline ring, it is conceivable to develop potent and selective inhibitors for a range of enzymes. For example, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase. nih.gov This highlights the potential of the quinoline (B57606)/isoquinoline-carboxylic acid framework in designing kinase inhibitors.
The table below outlines the potential applications of this compound as a scaffold for chemical biology probes, based on the functionalities of its constituent parts and parallels with related compounds.
| Probe Type | Role of this compound | Potential Application | Relevant Parallels |
| Fluorescent Probes | The methoxyisoquinoline core can act as a fluorophore. The carboxylic acid provides a site for conjugation to targeting moieties or biomolecules. | Live-cell imaging, tracking of biological molecules, sensing of ions or small molecules. | 7-methoxycoumarin-3-carboxylic acid derivatives used as fluorescent reporters. nih.gov Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid based fluorescent sensors. researchgate.net |
| Enzyme Inhibitors | The isoquinoline scaffold can serve as a core binding element. The carboxylic acid can interact with active site residues or be modified to enhance binding affinity and selectivity. | Interrogation of enzyme function in disease pathways, target validation in drug discovery. | 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors. nih.gov Carboxylic acid isosteres in the development of enzyme inhibitors. chemrxiv.org |
| Affinity-Based Probes | The carboxylic acid can be derivatized with a reactive group (e.g., photo-crosslinker) or a tag (e.g., biotin) for target identification. | Identifying the protein targets of bioactive small molecules, mapping protein-protein interactions. | General principles of chemical probe design. nih.govnih.gov |
| Prodrugs | The carboxylic acid can be masked with a cell-permeable ester group, which is later cleaved by intracellular esterases to release the active compound. | Enhancing cellular uptake of polar molecules, targeted drug delivery. | GSK-J4 as a cell-permeable ester prodrug of the carboxylic acid-containing GSK-J1. nih.gov |
Future research into the derivatization and application of this compound will likely unlock its full potential as a versatile tool for the chemical biology community. The strategic modification of its functional groups can lead to the development of novel probes that will aid in the dissection of complex biological phenomena and accelerate the discovery of new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methoxyisoquinoline-7-carboxylic acid, and how can researchers validate the purity of the final product?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted precursors under acidic or basic conditions. For example, methoxy group introduction may require alkylation or nucleophilic substitution. Post-synthesis, purity validation should include:
- HPLC analysis with UV detection (λ = 254 nm) to confirm ≥95% purity .
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on characteristic peaks (e.g., methoxy proton at δ 3.8–4.0 ppm, carboxylic acid proton at δ 12–14 ppm) .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks matching the molecular formula (C₁₂H₁₁NO₃) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing protocols:
- Expose the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) over 4–12 weeks.
- Monitor degradation via periodic HPLC analysis.
- Apply Arrhenius kinetics to predict shelf-life, assuming a linear relationship between degradation rate and temperature .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the literature regarding the compound’s solubility profile?
- Methodological Answer :
- Systematic Review : Compile solubility data from peer-reviewed studies (e.g., aqueous, DMSO, ethanol) and assess experimental variables (pH, temperature, solvent purity) .
- Replicate Experiments : Use standardized protocols (e.g., shake-flask method at 25°C, pH 7.4) to minimize variability.
- Statistical Analysis : Apply ANOVA to identify significant differences between datasets, considering measurement errors and solvent batch effects .
Q. What strategies are recommended for optimizing the reaction yield of this compound in large-scale syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, reaction time).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
- Scale-Up Adjustments : Address heat transfer limitations by optimizing stirring rates and reactor geometry .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases, carboxylases).
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at position 7) with activity data to build predictive models .
- Validate Predictions with in vitro assays (e.g., IC₅₀ determination) to refine computational parameters .
Data Analysis & Reporting Guidelines
Q. What are best practices for reporting contradictory spectral data in publications?
- Methodological Answer :
- Transparency : Disclose all raw data (e.g., NMR shifts, coupling constants) in supplementary materials.
- Error Analysis : Include confidence intervals for repeated measurements.
- Comparative Tables : Align observed data with literature values, annotating discrepancies (e.g., solvent effects, impurities) .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Standardize Reagents : Use certified reference materials for assays.
- Include Internal Controls : Normalize results to a positive control (e.g., a known inhibitor) in each batch.
- Meta-Analysis : Pool data across batches using random-effects models to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
